molecular formula C30H31FN6O4 B15615485 GSK864

GSK864

Numéro de catalogue: B15615485
Poids moléculaire: 558.6 g/mol
Clé InChI: DUCNNEYLFOQFSW-PMERELPUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

CHEMBL4565370 is a Unknown drug.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(7S)-1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN6O4/c1-17-12-21(13-18(2)25(17)41-4)34-27(38)24-22-15-36(28(39)23-6-5-11-33-23)16-30(3,29(32)40)26(22)37(35-24)14-19-7-9-20(31)10-8-19/h5-13,33H,14-16H2,1-4H3,(H2,32,40)(H,34,38)/t30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCNNEYLFOQFSW-PMERELPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(CC3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OC)C)NC(=O)C2=NN(C3=C2CN(C[C@]3(C)C(=O)N)C(=O)C4=CC=CN4)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31FN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GSK864 mechanism of action in IDH1 mutant cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of GSK864 in IDH1 Mutant Cells

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant driver in various cancers, including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma.[1][2][3][4] These mutations confer a neomorphic (new) function upon the enzyme, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][5][6] High levels of 2-HG disrupt normal cellular processes by competitively inhibiting α-ketoglutarate (α-KG)-dependent dioxygenases, which results in epigenetic dysregulation and a block in cellular differentiation.[1][7][8] this compound is a potent and selective small-molecule inhibitor developed to target these mutant IDH1 enzymes, offering a promising therapeutic strategy. This guide provides a detailed examination of the mechanism of action of this compound in IDH1 mutant cells, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Allosteric Inhibition

This compound functions as an allosteric inhibitor of mutant IDH1.[1][9][10] Unlike orthosteric inhibitors that compete with the substrate at the active site, allosteric inhibitors bind to a distinct site on the enzyme. Crystallographic and biochemical studies have demonstrated that this compound and its related compounds bind to an allosteric pocket at the dimer interface of the IDH1 enzyme.[1][9][11][12]

This binding event induces a conformational change that locks the enzyme in a catalytically inactive state.[1][2][9][13] This inactive conformation prevents the neomorphic catalytic reduction of α-KG to 2-HG.[1][2][13] A key aspect of this mechanism is its selectivity for the mutant form of the enzyme. The oncogenic R132H mutation in IDH1 destabilizes a "regulatory segment" that otherwise restricts access to this allosteric pocket in the wild-type (WT) enzyme.[11] This inherent structural difference contributes to the inhibitor's selectivity.[11] Non-denaturing mass spectrometry has shown that this compound binds to the IDH1 dimer with a stoichiometry of two inhibitor molecules per dimer.[12][14]

cluster_IDH1 Mutant IDH1 Dimer cluster_Inhibition Inhibition aKG α-Ketoglutarate (α-KG) mIDH1 Mutant IDH1 (e.g., R132H) aKG->mIDH1 Substrate TwoHG D-2-Hydroxyglutarate (2-HG) mIDH1->TwoHG Neomorphic Reduction This compound This compound AllostericSite Allosteric Site (Dimer Interface) This compound->AllostericSite Binds to Inactive_mIDH1 Inactive Conformation of Mutant IDH1 AllostericSite->Inactive_mIDH1 Induces Inactive_mIDH1->mIDH1 Blocks Catalysis

Caption: Allosteric inhibition of mutant IDH1 by this compound.

Biochemical and Cellular Consequences

The primary biochemical outcome of this compound activity is the potent and dose-dependent reduction of intracellular 2-HG levels.[1][10][15] This action triggers a cascade of downstream cellular effects aimed at reversing the oncogenic consequences of the IDH1 mutation.

Reversal of Epigenetic Dysregulation

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET (Ten-Eleven Translocation) enzymes responsible for DNA demethylation and Jumonji C (JmjC) domain-containing histone demethylases.[1][7] This leads to a global state of DNA and histone hypermethylation, a key factor in the differentiation block observed in AML and other IDH1-mutant cancers.[1]

By lowering 2-HG levels, this compound restores the function of these enzymes. For instance, treatment with the related compound GSK321, which shares a similar mechanism, led to a marked decrease in the repressive histone mark H3K9me2 in IDH1-mutant fibrosarcoma cells.[1][2][13] This reversal of hypermethylation helps to restore a more normal epigenetic landscape.

Induction of Cellular Differentiation

A hallmark of IDH1-mutant AML is a block in myeloid differentiation.[1][2][13] Treatment with this compound or related allosteric inhibitors abrogates this block and induces granulocytic differentiation in primary AML patient cells, both in vitro and in vivo.[1][10] This is observed morphologically through an increase in cells with indented and segmented nuclei, characteristic of mature granulocytes.[1] This pro-differentiating effect is a cornerstone of the therapeutic strategy for IDH1-mutant leukemia.

TwoHG High 2-HG TET_Histone TET & Histone Demethylases TwoHG->TET_Histone Inhibits Hypermethylation DNA & Histone Hypermethylation TET_Histone->Hypermethylation Prevents DiffBlock Differentiation Block Hypermethylation->DiffBlock Causes Leukemia Leukemic Phenotype DiffBlock->Leukemia Maintains This compound This compound This compound->TwoHG Reduces start Start: IDH1 Mutant Cell Culture treat Treat cells with This compound or Vehicle start->treat extract Metabolite Extraction (80% Methanol) treat->extract prep Sample Prep: Centrifuge & Dry Supernatant extract->prep analyze LC-MS/MS Analysis prep->analyze end End: Quantify 2-HG & Calculate EC50 analyze->end

References

The Cellular Target of GSK864: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the cellular target and mechanism of action of GSK864, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The information presented is intended to support researchers and professionals in the fields of oncology, drug discovery, and chemical biology.

Introduction to this compound and its Primary Cellular Target

This compound is a chemical probe that has been identified as a potent, cell-penetrant, and allosteric inhibitor of specific mutant forms of isocitrate dehydrogenase 1 (IDH1).[1][2][3] IDH1 is a crucial enzyme in the tricarboxylic acid (TCA) cycle, where it normally catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[4] However, specific point mutations in the IDH1 gene, commonly found in several cancers including acute myeloid leukemia (AML) and gliomas, lead to a neomorphic enzymatic activity.[4] Instead of producing α-KG, the mutant IDH1 enzyme converts it to the oncometabolite D-2-hydroxyglutarate (2-HG).[4] this compound specifically targets these cancer-associated IDH1 mutants, demonstrating high potency against the R132C, R132H, and R132G variants.[1][3]

The accumulation of 2-HG in cancer cells has profound effects on cellular epigenetics and differentiation.[4] 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and a block in cellular differentiation, which contributes to tumorigenesis.[4] By inhibiting the production of 2-HG, this compound has been shown to reverse these effects, promoting the differentiation of cancer cells and reducing leukemic blasts in preclinical models.[2]

Quantitative Data: Inhibitory Potency and Cellular Activity

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of this compound against Mutant IDH1 Enzymes

Mutant IDH1 VariantIC50 (nM)
R132C8.8[1][3]
R132H15.2[1][3]
R132G16.6[1][3]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the mutant IDH1 enzyme activity in a biochemical assay.

Table 2: Cellular Activity of this compound

Cell LineIDH1 MutationAssayEC50 (nM)
HT1080 FibrosarcomaR132C2-HG Production320[1][4]

EC50 (Half-maximal effective concentration) value represents the concentration of this compound required to reduce the production of 2-hydroxyglutarate (2-HG) by 50% in cultured cells.

Mechanism of Action: Allosteric Inhibition

This compound functions as an allosteric inhibitor of mutant IDH1.[2][4] This means it does not bind to the active site of the enzyme where the substrate (α-KG) binds. Instead, it binds to a distinct, allosteric site on the enzyme.[4] Crystallographic and biochemical studies have revealed that the binding of this compound to this allosteric site locks the mutant IDH1 enzyme in a catalytically inactive conformation.[4] This prevents the enzyme from converting α-KG to 2-HG, thereby reducing the intracellular levels of this oncometabolite.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular target and activity of this compound.

Biochemical Assay for IDH1 Enzyme Inhibition (IC50 Determination)

This protocol is a representative method for determining the IC50 of inhibitors against mutant IDH1 enzymes.

Materials:

  • Recombinant mutant IDH1 enzyme (e.g., R132H, R132C)

  • α-ketoglutarate (α-KG)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 0.05% BSA

  • Diaphorase

  • Resazurin

  • This compound

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 50 nL of the this compound dilutions to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the mutant IDH1 enzyme in assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 2.5 µL of a solution containing α-KG and NADPH in assay buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and develop the signal by adding 5 µL of a solution containing diaphorase and resazurin.

  • Incubate for a further 10 minutes.

  • Measure the fluorescence (Excitation: 535 nm, Emission: 590 nm) using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Assay for 2-Hydroxyglutarate (2-HG) Measurement by LC-MS/MS (EC50 Determination)

This protocol describes the quantification of intracellular 2-HG levels in cells treated with this compound.

Materials:

  • HT1080 cells (or other cells endogenously expressing mutant IDH1)

  • Cell culture medium and supplements

  • This compound

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standard (e.g., ¹³C₅-2-HG)

  • LC-MS/MS system

Procedure:

  • Seed HT1080 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 24-48 hours.

  • Aspirate the medium and wash the cells with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol containing the internal standard to each well to lyse the cells and extract metabolites.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 10 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried metabolites in a suitable volume of LC-MS/MS mobile phase.

  • Analyze the samples by LC-MS/MS.

    • Chromatographic Separation: Use a HILIC or chiral column to separate 2-HG from other metabolites.

    • Mass Spectrometry Detection: Use multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for 2-HG and the internal standard.

  • Quantify the 2-HG levels by comparing the peak area ratio of 2-HG to the internal standard against a standard curve.

  • Calculate the percent reduction in 2-HG for each this compound concentration and determine the EC50 value.

Flow Cytometry for Myeloid Differentiation Markers

This protocol outlines the analysis of myeloid differentiation markers in AML cells treated with this compound.

Materials:

  • AML cells expressing mutant IDH1

  • Cell culture medium

  • This compound

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD15) and a pan-leukocyte marker (e.g., CD45).

  • Flow cytometer

Procedure:

  • Culture AML cells in the presence of this compound or DMSO (vehicle control) for a specified period (e.g., 7-14 days).

  • Harvest the cells and wash them with FACS buffer.

  • Resuspend the cells in FACS buffer at a concentration of 1x10⁶ cells/100 µL.

  • Add the fluorochrome-conjugated antibodies to the cell suspension and incubate on ice for 30 minutes in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the cells in FACS buffer.

  • Acquire the data on a flow cytometer.

  • Analyze the data using appropriate software. Gate on the CD45-positive cell population and then quantify the percentage of cells expressing the myeloid differentiation markers CD11b and CD15 in the this compound-treated and control samples.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and processes related to this compound and its cellular target.

Mutant_IDH1_Signaling_Pathway Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 Oxidative Decarboxylation alpha_KG α-Ketoglutarate (α-KG) TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Mutant_IDH1 Mutant IDH1 (e.g., R132H/C/G) alpha_KG->Mutant_IDH1 Neomorphic Reduction two_HG D-2-Hydroxyglutarate (2-HG) Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) two_HG->Epigenetic_Dysregulation Inhibition of α-KG-dependent dioxygenases WT_IDH1->alpha_KG Mutant_IDH1->two_HG Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis

Caption: The oncogenic signaling pathway of mutant IDH1.

GSK864_Target_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Biochem_Assay Enzyme Inhibition Assay (IC50 Determination) Cell_Assay 2-HG Measurement (LC-MS/MS) (EC50 Determination) Diff_Assay Myeloid Differentiation Assay (Flow Cytometry) InVivo_Study AML Xenograft Mouse Model This compound This compound This compound->Biochem_Assay This compound->Cell_Assay This compound->Diff_Assay This compound->InVivo_Study

Caption: Experimental workflow for validating this compound's cellular target.

GSK864_Mechanism_of_Action cluster_enzyme Mutant_IDH1 Mutant IDH1 Enzyme Active_Site Active Site Allosteric_Site Allosteric Site two_HG 2-HG Active_Site->two_HG Catalytic Conversion Inactive_Conformation Inactive Enzyme Conformation Allosteric_Site->Inactive_Conformation Induces Conformational Change alpha_KG α-KG alpha_KG->Active_Site Binds This compound This compound This compound->Allosteric_Site Binds Inactive_Conformation->Active_Site Prevents α-KG Binding/Catalysis

Caption: Allosteric inhibition mechanism of this compound on mutant IDH1.

References

The Allosteric Inhibitor GSK864: A Technical Guide to its Impact on 2-Hydroxyglutarate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and effects of GSK864, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), with a primary focus on its role in mitigating the production of the oncometabolite 2-hydroxyglutarate (2-HG). This document synthesizes key quantitative data, details relevant experimental methodologies, and visually represents the underlying biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a chemical probe that functions as an allosteric inhibitor of specific, cancer-associated mutant forms of IDH1, including the R132C, R132H, and R132G variants.[1][2] Wild-type IDH1 plays a crucial role in cellular metabolism by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3] However, neomorphic mutations in the IDH1 gene confer a new, gain-of-function activity upon the enzyme, enabling it to convert α-KG into D-2-hydroxyglutarate (2-HG).[4][5] The accumulation of 2-HG is a hallmark of several cancers, including acute myeloid leukemia (AML), glioma, and chondrosarcoma, where it acts as an oncometabolite.[4][6][7]

By binding to an allosteric site on the mutant IDH1 enzyme, this compound locks it into a catalytically inactive conformation.[6] This prevents the reduction of α-KG to 2-HG, thereby lowering intracellular and extracellular levels of this oncometabolite.[2][6] The reduction in 2-HG levels can, in turn, reverse the epigenetic and metabolic dysregulation caused by its accumulation, including the inhibition of α-KG-dependent dioxygenases that play a role in DNA and histone demethylation.[3][8] This can lead to the restoration of normal cellular differentiation processes that are otherwise blocked in IDH1-mutant cancers.[2][6]

Quantitative Data on this compound's Efficacy

The inhibitory activity of this compound has been quantified in both biochemical and cell-based assays. The following tables summarize the key potency and efficacy data.

Parameter Mutant IDH1 Variant IC50 (nM) Reference
Biochemical InhibitionR132C8.8[1]
R132H15.2[1]
R132G16.6[1]
R132H~150[9]
mIDH2 (R172Q)183[9]

Table 1: Biochemical Inhibition of Mutant IDH1 by this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and specific activity of this compound against various clinically relevant IDH1 mutants.

Cell Line IDH1 Mutation Parameter Value (nM) Reference
HT1080 FibrosarcomaR132CEC50 for 2-HG Production320[1][6]

Table 2: Cellular Inhibition of 2-Hydroxyglutarate Production by this compound. The half-maximal effective concentration (EC50) for the reduction of 2-HG in a cellular context highlights the compound's ability to penetrate cells and engage its target.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway affected by mutant IDH1 and the point of intervention for this compound.

Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG Catalyzes TwoHG 2-Hydroxyglutarate (2-HG) (Oncometabolite) aKG->TwoHG Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET2, KDM) aKG->Dioxygenases Activates TwoHG->Dioxygenases Competitively Inhibits WT_IDH1 Wild-Type IDH1 WT_IDH1->Isocitrate Mutant_IDH1 Mutant IDH1 (e.g., R132H, R132C) Mutant_IDH1->aKG Converts This compound This compound This compound->Mutant_IDH1 Inhibits Epigenetic_Changes Epigenetic Alterations (DNA & Histone Hypermethylation) Dioxygenases->Epigenetic_Changes Prevents Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block Leads to Oncogenesis Oncogenesis Differentiation_Block->Oncogenesis Contributes to

Caption: Mechanism of this compound in inhibiting 2-HG production by mutant IDH1.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the effect of this compound on 2-HG production.

Measurement of 2-Hydroxyglutarate Levels by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of 2-HG in biological samples.[1][6]

  • Sample Preparation:

    • Cells: Culture IDH1-mutant cells (e.g., HT1080) to a desired confluency. Treat cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 48 hours).[10] Harvest cells and perform metabolite extraction, typically using a cold methanol/water solution.[10]

    • Media: Collect the cell culture media after the treatment period.[10]

    • Tissue/Plasma: For in vivo studies, collect tissue or blood samples.[7] Homogenize tissue or separate plasma.[7]

    • Deproteination: Remove proteins from the samples, often by precipitation with a solvent like acetonitrile (B52724) or methanol, followed by centrifugation.[9]

  • Chromatographic Separation:

    • Inject the extracted metabolites onto a liquid chromatography system.

    • Separate 2-HG from other metabolites using a suitable column (e.g., a chiral column to differentiate between D-2-HG and L-2-HG) and a specific gradient of mobile phases.[11]

  • Mass Spectrometry Detection:

    • The eluent from the LC system is introduced into a tandem mass spectrometer.

    • Ionize the metabolites (e.g., using electrospray ionization).

    • Select the precursor ion for 2-HG (m/z 147.030) and fragment it.[11]

    • Detect and quantify specific product ions to confirm the identity and measure the abundance of 2-HG.

    • Use a stable isotope-labeled internal standard for accurate quantification.

In Vivo Xenograft Studies

Animal models are essential for evaluating the in vivo efficacy and pharmacokinetics of compounds like this compound.[6]

  • Animal Model: Utilize immunodeficient mice (e.g., NSG mice) engrafted with human IDH1-mutant cancer cells (e.g., primary AML cells).[6]

  • This compound Formulation and Administration:

    • Prepare a formulation of this compound suitable for intraperitoneal (IP) injection. A common vehicle consists of propylene (B89431) glycol, DMSO, PEG400, and water.[1]

    • Administer this compound to the mice at a specified dose (e.g., 150 mg/kg or 213 mg/kg) via IP injection.[1][6]

  • Sample Collection:

    • Collect serial blood samples at various time points post-administration to assess the pharmacokinetic profile of this compound.[1]

    • At the end of the study, collect tumor tissue and/or bone marrow to measure intracellular 2-HG levels and assess treatment efficacy on tumor growth and cell differentiation.[6]

  • Analysis:

    • Analyze plasma samples to determine the concentration of this compound over time.

    • Measure 2-HG levels in tumor or bone marrow samples using LC-MS/MS as described above.

    • Assess changes in tumor volume and markers of cell differentiation (e.g., by flow cytometry).[6]

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effect of an IDH1 inhibitor like this compound on 2-HG production.

start Start cell_culture Culture IDH1-Mutant Cancer Cells (e.g., HT1080, AML cells) start->cell_culture treatment Treat Cells with This compound (Dose-Response) or Vehicle Control cell_culture->treatment incubation Incubate for a Defined Period (e.g., 48 hours) treatment->incubation sample_collection Harvest Cells and Collect Culture Media incubation->sample_collection metabolite_extraction Metabolite Extraction (e.g., with cold methanol) sample_collection->metabolite_extraction lcms_analysis Quantify 2-HG Levels using LC-MS/MS metabolite_extraction->lcms_analysis data_analysis Data Analysis: - Calculate EC50 - Compare 2-HG levels lcms_analysis->data_analysis end End data_analysis->end

Caption: In vitro workflow for assessing this compound's effect on 2-HG production.

Conclusion

This compound is a well-characterized, potent inhibitor of mutant IDH1 that effectively reduces the production of the oncometabolite 2-hydroxyglutarate. Its allosteric mechanism of action provides a targeted approach to counteract the oncogenic effects driven by IDH1 mutations. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for further research and development of IDH1 inhibitors as a therapeutic strategy in oncology. The ability to measure 2-HG levels serves as a critical biomarker for assessing the efficacy of such inhibitors in both preclinical and clinical settings.[12]

References

The Role of GSK864 in Inducing Cell Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK864 is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are a hallmark of several cancers, including acute myeloid leukemia (AML), and lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). This accumulation of 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation. This compound has emerged as a critical research tool and a potential therapeutic agent by virtue of its ability to inhibit mutant IDH1, reduce 2-HG levels, and consequently restore normal cellular differentiation processes. This technical guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental protocols related to the action of this compound in inducing cell differentiation.

Core Mechanism of Action

This compound functions as an allosteric inhibitor, binding to a site on the mutant IDH1 enzyme distinct from the active site.[1] This binding event locks the enzyme in an inactive conformation, thereby preventing the conversion of α-ketoglutarate (α-KG) to 2-HG.[2] The subsequent reduction in intracellular 2-HG levels relieves the inhibition of α-KG-dependent dioxygenases, such as TET2 and histone demethylases.[2] This restoration of enzyme function leads to a reversal of the hypermethylation phenotype associated with IDH1 mutations, ultimately overcoming the block in cellular differentiation and promoting the maturation of cancer cells, particularly in the context of AML.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Potency of this compound

ParameterTargetValueCell Line/SystemReference
IC₅₀ IDH1 R132C8.8 nMBiochemical Assay[4]
IDH1 R132H15.2 nMBiochemical Assay[4]
IDH1 R132G16.6 nMBiochemical Assay[4]
EC₅₀ 2-HG Production320 nMHT1080 (IDH1 R132C)[2]
IC₅₀ Cell Proliferation~2 µMJurkat, MV4-11[5]

Table 2: In Vitro and In Vivo Effects of this compound on Cell Differentiation and Viability

ParameterEffectCell Type/ModelTreatment ConditionsReference
CD15 Expression 1.9 to 9.0-fold increasePrimary IDH1-mutant AML cells6-7 days with a related compound (GSK321)[6]
CD38 Expression Slight increasePrimary IDH1-mutant AML cells from xenograftIn vivo treatment[4]
Leukemic Blasts Significant decreasePrimary IDH1-mutant AML cells from xenograftIn vivo treatment[6]
Apoptosis 17% inductionMV4-11 and Jurkat cells48 hours[5]
Intracellular ROS 2-6% increaseJurkat and MV4-11 cells48 hours[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Inducing Myeloid Differentiation

GSK864_Signaling_Pathway cluster_inhibition Molecular Inhibition cluster_epigenetic Epigenetic Regulation cluster_differentiation Cellular Outcome This compound This compound mutant_IDH1 Mutant IDH1 (e.g., R132H, R132C) This compound->mutant_IDH1 Allosteric Inhibition two_HG 2-Hydroxyglutarate (2-HG) mutant_IDH1->two_HG Production Blocked TET2 TET2 two_HG->TET2 Inhibition Histone_Demethylases Histone Demethylases two_HG->Histone_Demethylases Inhibition alpha_KG α-Ketoglutarate (α-KG) alpha_KG->mutant_IDH1 Substrate DNA_Hypermethylation DNA Hypermethylation TET2->DNA_Hypermethylation Reversal Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation Reversal Differentiation_Block Differentiation Block DNA_Hypermethylation->Differentiation_Block Histone_Hypermethylation->Differentiation_Block Myeloid_Differentiation Myeloid Differentiation Differentiation_Block->Myeloid_Differentiation Relief Leukemic_Blasts Leukemic Blasts Mature_Myeloid_Cells Mature Myeloid Cells Leukemic_Blasts->Mature_Myeloid_Cells Differentiation

Caption: Mechanism of this compound-induced myeloid differentiation.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow cluster_setup Model Preparation cluster_treatment Treatment Phase cluster_analysis Data Analysis patient_cells Primary IDH1-mutant AML Patient Cells transplantation Xenotransplantation (Intravenous Injection) patient_cells->transplantation mice Sublethally Irradiated NSG Mice mice->transplantation engraftment Allow Engraftment (3 weeks) transplantation->engraftment treatment_start Initiate Treatment engraftment->treatment_start vehicle_group Vehicle Control Group treatment_start->vehicle_group gsk864_group This compound Treatment Group (e.g., 150 mg/kg IP) treatment_start->gsk864_group bm_aspiration Bone Marrow Aspiration (Pre- and Post-Treatment) vehicle_group->bm_aspiration gsk864_group->bm_aspiration flow_cytometry Flow Cytometry Analysis (CD45, CD38, Blasts) bm_aspiration->flow_cytometry cytomorphology Cytomorphology Analysis bm_aspiration->cytomorphology two_hg_measurement 2-HG Measurement (LC-MS/MS) bm_aspiration->two_hg_measurement

Caption: Workflow for in vivo testing of this compound in an AML PDX model.

Experimental Protocols

In Vivo Xenograft Model of AML

This protocol is adapted from studies evaluating the in vivo efficacy of IDH1 inhibitors.[2][7][8]

  • Animal Model: Utilize immunodeficient mice, such as NOD-scid IL2Rgammanull (NSG) mice, aged 4-8 weeks.

  • Cell Preparation: Thaw cryopreserved primary human AML cells from patients with confirmed IDH1 mutations. Assess cell viability using trypan blue exclusion.

  • Xenotransplantation: Sublethally irradiate the NSG mice (e.g., 2 Gy). Within 24 hours, intravenously inject up to 3 x 10⁶ viable human primary IDH1 mutant AML cells into the tail vein of each mouse.

  • Engraftment Monitoring: At 3 weeks post-transplantation, perform bone marrow aspiration to confirm AML engraftment by flow cytometry for human CD45+ cells.

  • Treatment: Prepare this compound for intraperitoneal (IP) administration. A typical formulation is 16.6 mg/mL in a vehicle of propylene (B89431) glycol, DMSO, PEG-400, and water (16.7:3.3:40:40 ratio).[4] Administer this compound (e.g., 150 mg/kg) or vehicle control to the mice daily.

  • Analysis:

    • Perform serial bone marrow aspirations to monitor the percentage of human CD45+ cells, leukemic blasts (SSClow CD45low/+), and early differentiation markers (e.g., CD38).

    • At the end of the study, harvest bone marrow and spleen for cytomorphology analysis of sorted human CD45+ cells to observe signs of myeloid differentiation (e.g., increased cytoplasm-to-nuclear ratio, nuclear indentation).

    • Measure 2-HG levels in bone marrow cells using LC-MS/MS.

Measurement of 2-Hydroxyglutarate (2-HG) by LC-MS/MS

This is a generalized protocol based on established methods for 2-HG quantification.[9][10]

  • Sample Preparation:

    • For cells: Lyse a known number of cells and perform protein precipitation with a cold organic solvent (e.g., acetonitrile) containing a stable isotope-labeled internal standard (e.g., ¹³C₅-2-HG).

    • For plasma/serum: Spike samples with the internal standard and perform protein precipitation.

  • Chromatography:

    • Use a UPLC/HPLC system with a suitable column for separating small polar molecules (e.g., a C18 column).

    • Employ a gradient elution with appropriate mobile phases (e.g., water and acetonitrile (B52724) with formic acid).

  • Mass Spectrometry:

    • Utilize a triple quadrupole mass spectrometer operating in negative ion mode.

    • Set up multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 2-HG and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of 2-HG.

    • Calculate the concentration of 2-HG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Cell Viability and Apoptosis Assay

This protocol is based on standard cell biology techniques.[5]

  • Cell Culture: Plate leukemic cell lines (e.g., Jurkat, MV4-11) in 96-well plates at a suitable density.

  • Treatment: Treat the cells with a range of concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 48 hours).

  • MTT Assay for Viability:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Apoptosis Assay (e.g., Annexin V/Propidium (B1200493) Iodide Staining):

    • Harvest the treated cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound is a valuable tool for studying the role of mutant IDH1 in oncogenesis and as a potential therapeutic agent for inducing cell differentiation in IDH1-mutant cancers. Its mechanism of action, centered on the inhibition of 2-HG production and the subsequent reversal of epigenetic dysregulation, provides a clear rationale for its use in differentiation-based therapies. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the broader signaling effects of this compound and its potential in combination therapies is warranted.

References

GSK864: A Technical Guide for the Investigation of Mutant IDH1 in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK864, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), for the study of acute myeloid leukemia (AML). This document outlines the mechanism of action of this compound, presents key quantitative data, details relevant experimental protocols, and provides visualizations of the associated signaling pathways and experimental workflows.

Introduction to this compound and its Role in AML

Acute myeloid leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A subset of AML cases is driven by mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including TET2, which results in DNA and histone hypermethylation, leading to a block in cellular differentiation and promoting leukemogenesis.

This compound is a potent, orally bioavailable, allosteric inhibitor of various IDH1 mutants, including R132C, R132H, and R132G. By binding to an allosteric site, this compound locks the mutant IDH1 enzyme in an inactive conformation, thereby inhibiting the production of 2-HG. This leads to the reversal of the hypermethylation phenotype, overcoming the differentiation block and inducing granulocytic differentiation of AML cells. This compound is structurally related to GSK321 but possesses improved pharmacokinetic properties, making it suitable for in vivo studies.

Quantitative Data

The following tables summarize the key quantitative data for this compound in the context of AML research.

Table 1: In Vitro Potency of this compound Against Mutant IDH1

ParameterIDH1 MutantCell LineValueReference
IC50R132C-9 nM
IC50R132H-15 nM
IC50R132G-17 nM
EC50 (2-HG Inhibition)R132CHT1080320 nM

Table 2: In Vivo Administration of this compound

ParameterAnimal ModelDosageFormulationReference
DosingNSG Mice150 mg/kg16.6 mg/mL in propylene (B89431) glycol, DMSO, PEG-400, and water (16.7:3.3:40:40)

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway affected by mutant IDH1 in AML and the mechanism of action of this compound.

GSK864_Mechanism_of_Action cluster_0 Normal Cell cluster_1 AML Cell with Mutant IDH1 Isocitrate Isocitrate IDH1_wt Wild-type IDH1 Isocitrate->IDH1_wt NADP+ -> NADPH alphaKG α-Ketoglutarate TET2_active Active TET2 alphaKG->TET2_active Activates IDH1_wt->alphaKG DNA_demethylation DNA Demethylation TET2_active->DNA_demethylation Histone_demethylation Histone Demethylation TET2_active->Histone_demethylation Differentiation Normal Myeloid Differentiation DNA_demethylation->Differentiation Histone_demethylation->Differentiation alphaKG_aml α-Ketoglutarate IDH1_mut Mutant IDH1 alphaKG_aml->IDH1_mut NADPH -> NADP+ TwoHG 2-Hydroxyglutarate (2-HG) TET2_inactive Inactive TET2 TwoHG->TET2_inactive Inhibits IDH1_mut->TwoHG Hypermethylation DNA & Histone Hypermethylation TET2_inactive->Hypermethylation Leads to Diff_block Differentiation Block Hypermethylation->Diff_block This compound This compound This compound->IDH1_mut Inhibits

Caption: Mechanism of mutant IDH1 in AML and this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in AML research.

Cell Culture of IDH1-Mutant AML Cells
  • Cell Lines: Primary AML patient samples with confirmed IDH1 mutations (e.g., R132C, R132H, R132G) or established cell lines engineered to express these mutations.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a cytokine cocktail appropriate for primary AML cells (e.g., SCF, TPO, FLT3L, IL-3, IL-6).

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: For cell lines, subculture every 2-3 days to maintain a cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL. For primary samples, media should be refreshed every 3-4 days.

In Vitro Treatment with this compound
  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store aliquots at -20°C.

  • Cell Plating: Seed AML cells in 96-well or 6-well plates at a density of 0.5 x 10^6 cells/mL.

  • Treatment: Add this compound to the cell culture at final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only control (vehicle).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding with downstream assays.

Measurement of 2-Hydroxyglutarate (2-HG) by LC-MS/MS
  • Cell Lysis: After treatment, harvest cells and wash with ice-cold PBS. Lyse the cells using a methanol/water (80:20) solution.

  • Sample Preparation: Centrifuge the lysate to pellet cellular debris. Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Column: Use a suitable column for polar metabolite separation (e.g., HILIC).

    • Mobile Phase: Employ a gradient of acetonitrile (B52724) and water with a suitable modifier (e.g., ammonium (B1175870) formate).

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific transition for 2-HG.

  • Quantification: Quantify 2-HG levels by comparing the peak area to a standard curve of known 2-HG concentrations. Normalize to the total protein concentration or cell number.

Apoptosis Assay by Annexin V and Propidium (B1200493) Iodide (PI) Staining
  • Cell Harvesting: After this compound treatment, collect both adherent and suspension cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Myeloid Differentiation Assay by Flow Cytometry
  • Cell Harvesting and Staining: Following this compound treatment, harvest cells and wash with FACS buffer (PBS with 2% FBS). Incubate the cells with fluorescently-conjugated antibodies against myeloid differentiation markers such as CD11b, CD14, CD15, and CD38.

  • Incubation: Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Flow Cytometry: Analyze the cells using

GSK864: A Technical Guide to Preclinical Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of GSK864, a potent chemical probe used in preclinical research to investigate the function and therapeutic potential of inhibiting isocitrate dehydrogenase 1 (IDH1). This compound is a selective, allosteric inhibitor of mutant IDH1 enzymes, which are key drivers in various cancers, including acute myeloid leukemia (AML) and glioma.

Core Mechanism of Action

Isocitrate dehydrogenase 1 (IDH1) is a crucial metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In several cancers, a point mutation in the IDH1 gene, most commonly at the R132 residue, confers a new, abnormal function (neomorphic activity). This mutant enzyme converts α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG).

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as the TET family of DNA hydroxylases. This leads to widespread DNA and histone hypermethylation, resulting in an epigenetic-driven block in cellular differentiation, which ultimately promotes tumorigenesis.

This compound functions as an allosteric inhibitor. It binds to a site distinct from the active site of the mutant IDH1 homodimer, locking the enzyme in an inactive conformation. This prevents the catalytic conversion of α-KG to 2-HG, thereby reducing oncometabolite levels and reversing the downstream epigenetic blockade.

Mutant_IDH1_Signaling_Pathway cluster_upstream Upstream Events cluster_catalysis Catalytic Conversion cluster_downstream Downstream Effects cluster_intervention Therapeutic Intervention IDH1_mutation IDH1 Gene Mutation (e.g., R132H, R132C) mutant_IDH1 Mutant IDH1 Enzyme IDH1_mutation->mutant_IDH1 aKG α-Ketoglutarate (α-KG) two_HG Oncometabolite (R)-2-Hydroxyglutarate (2-HG) aKG->two_HG Neomorphic Activity TET2 TET2 Inhibition two_HG->TET2 Hypermethylation DNA & Histone Hypermethylation TET2->Hypermethylation Diff_Block Block in Cellular Differentiation Hypermethylation->Diff_Block Oncogenesis Oncogenesis (e.g., AML) Diff_Block->Oncogenesis This compound This compound This compound->mutant_IDH1 Allosteric Inhibition

Caption: Mutant IDH1 oncogenic signaling pathway and this compound intervention point.

Quantitative Preclinical Data

This compound has been characterized extensively in biochemical and cell-based assays, demonstrating high potency against common IDH1 mutations.

Table 1: In Vitro Potency of this compound

Target / Cell Line Assay Type Value Reference(s)
IDH1 R132C Mutant Biochemical IC₅₀ 8.8 nM
IDH1 R132H Mutant Biochemical IC₅₀ 15.2 nM
IDH1 R132G Mutant Biochemical IC₅₀ 16.6 nM
H315D/R132H Mutant Cells Proliferation IC₅₀ 7.4 nM
HT1080 (R132C) Cells 2-HG Production EC₅₀ 320 nM
mIDH2 Mutant Biochemical IC₅₀ 183 nM

| Wild-Type IDH1 | Biochemical IC₅₀ | ~470 nM | |

Table 2: In Vivo Pharmacokinetic and Dosing Parameters for this compound

Parameter Animal Model Value / Formulation Purpose Reference(s)
Dosing CD-1 Mice 213 mg/kg, IP Pharmacokinetics
Dosing NSG Mice 150 mg/kg, IP AML Xenograft Study
Formulation 1 In vivo use 16.6 mg/mL in PG:DMSO:PEG-400:H₂O (16.7:3.3:40:40) Dosing Vehicle
Formulation 2 In vivo use 2.5 mg/mL in DMSO, PEG300, Tween-80, Saline Dosing Vehicle

| Key Finding | CD-1 Mice | Significant concentrations maintained in blood for up to 24 hours | Drug Exposure | |

Preclinical Research Applications

A primary application of this compound is in preclinical models of IDH1-mutant AML. Studies show that treatment with this compound in primary AML patient cells leads to a significant decrease in intracellular 2-HG levels. This reduction in the oncometabolite abrogates the myeloid differentiation block, inducing granulocytic differentiation in leukemic blast cells both in vitro and in vivo. Molecularly, this is accompanied by a reversal of the aberrant DNA hypermethylation patterns caused by the IDH1 mutation.

The HT1080 fibrosarcoma cell line, which harbors an endogenous R132C IDH1 mutation, is frequently used to assess the cellular activity of IDH1 inhibitors like this compound. The compound effectively reduces 2-HG production in these cells with an EC₅₀ of 320 nM. While less direct data is available for this compound in glioma models, IDH1 mutations are a defining feature of lower-grade gliomas, making it a relevant tool for research in this area.

At higher concentrations, this compound can also inhibit wild-type IDH1. This has been exploited to study the metabolic consequences of non-mutant IDH1 inhibition in leukemic cell lines (e.g., Jurkat, MV4-11). This research has shown that inhibiting wild-type IDH1 can shift cellular metabolism from glycolysis towards oxidative phosphorylation, enhance reactive oxygen species (ROS), and ultimately induce apoptosis.

Detailed Experimental Protocols

This protocol outlines a typical workflow for assessing the anti-leukemic effects of this compound in a patient-derived xenograft (PDX) model.

  • Animal Model: Use 4-8 week old immunocompromised mice (e.g., NOD-scid gamma, NSG).

  • Irradiation: Sublethally irradiate mice with 2Gy to facilitate engraftment.

  • Cell Transplantation: Intravenously inject up to 3x10⁶ viable human primary IDH1-mutant AML cells into each mouse.

  • Engraftment Confirmation: After 3 weeks, perform bone marrow aspiration and use flow cytometry to confirm human AML cell engraftment (e.g., staining for human CD45 marker).

  • Treatment: Prepare this compound in a suitable vehicle (see Table 2) and administer via intraperitoneal (IP) injection at a dose of 150 mg/kg. Administer vehicle to the control group.

  • Endpoint Analysis:

    • Flow Cytometry: Analyze bone marrow cells for markers of differentiation (e.g., CD38) on the human CD45⁺ cell population.

    • Morphology: Sort viable human leukemic cells (mCD45.1⁻ huCD45⁺) and perform cytomorphology analysis (e.g., Wright-Giemsa stain) to observe signs of myeloid differentiation, such as increased cytoplasm-to-nuclear ratio and nuclear indentation.

    • 2-HG Levels: Measure 2-HG levels in bone marrow or plasma via LC-MS/MS.

In_Vivo_Workflow start Start irradiation Sublethal Irradiation of NSG Mice (2Gy) start->irradiation transplantation Intravenous Injection of Primary IDH1-Mutant AML Cells irradiation->transplantation engraftment Confirm Engraftment (BM Aspirate, Flow Cytometry) transplantation->engraftment treatment_block Vehicle Group This compound Group (150 mg/kg IP) engraftment->treatment_block analysis Endpoint Analysis treatment_block->analysis flow Flow Cytometry (Differentiation Markers) analysis->flow Cellular morphology Cytomorphology of Sorted AML Cells analysis->morphology Morphological lcms 2-HG Measurement (LC-MS/MS) analysis->lcms Metabolic

Caption: Workflow for an in vivo AML xenograft study using this compound.

This protocol describes how to measure the effect of this compound on 2

An In-depth Technical Guide to the Selectivity of GSK864 for Mutant Isocitrate Dehydrogenase 1 (IDH1)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant molecular marker in several cancers, including glioma and acute myeloid leukemia (AML).[1][2] These mutations, most commonly occurring at the R132 residue of the catalytic domain, confer a neomorphic gain-of-function activity.[3][4] Instead of its normal function of converting isocitrate to α-ketoglutarate (α-KG), the mutant IDH1 enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] The accumulation of 2-HG disrupts epigenetic regulation and blocks cellular differentiation, contributing to tumorigenesis.[4][5]

This discovery has led to the development of targeted therapies aimed at selectively inhibiting the mutant IDH1 enzyme. GSK864 is a potent, cell-penetrant, allosteric inhibitor developed as a chemical probe to investigate the therapeutic potential of targeting mutant IDH1.[6][7] This guide provides a detailed overview of this compound's selectivity, mechanism of action, and the experimental protocols used for its characterization.

Quantitative Data: Inhibitory Potency and Selectivity

This compound demonstrates high potency against common IDH1 mutants with moderate selectivity over the wild-type (WT) enzyme and other IDH isoforms.[7] The inhibitory activity is typically measured by the half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

Target EnzymeIC50 (nM)Reference
Mutant IDH1 R132C 8.8 - 9[6][7]
Mutant IDH1 R132H 15 - 15.2[6][7]
Mutant IDH1 R132G 16.6 - 17[6][7]
Mutant IDH2 (R172Q) 183[4]
Wild-Type IDH1 Moderately Selective[7]

Note: While described as moderately selective, specific IC50 values for wild-type IDH1 were not detailed in the referenced literature. This compound also shows some inhibitory activity against mutant IDH2 at higher concentrations.[4]

Mechanism of Action: Allosteric Inhibition

This compound functions as an allosteric inhibitor, binding to a site on the IDH1 enzyme that is distinct from the active site where the substrate binds.[5][7] Crystallographic and biochemical studies have shown that inhibitors of this class bind at the interface between the two protomers of the IDH1 dimer.[5][8] This binding event locks the enzyme into a catalytically inactive, open conformation, which prevents the necessary conformational changes for substrate binding and catalysis.[5][8] This allosteric mechanism contributes to its ability to inhibit various clinically relevant IDH1 mutants.[5]

cluster_0 Active Conformation (Dimer) cluster_1 Inactive Conformation IDH1_A IDH1 Subunit A IDH1_B IDH1 Subunit B ActiveSite Active Site InactiveSite Inactive Active Site ActiveSite->InactiveSite Conformational Change aKG α-Ketoglutarate aKG->ActiveSite Binds IDH1_A_i IDH1 Subunit A IDH1_B_i IDH1 Subunit B AllostericSite Allosteric Site (Dimer Interface) This compound This compound This compound->AllostericSite Binds

Allosteric inhibition of mutant IDH1 by this compound.

Signaling Pathways

Canonical Mutant IDH1 Pathway

The primary pathogenic mechanism of mutant IDH1 involves the production of 2-HG. This oncometabolite competitively inhibits α-KG-dependent dioxygenases, including TET enzymes and histone demethylases.[5] This widespread enzymatic inhibition leads to global DNA and histone hypermethylation, resulting in a block in cellular differentiation that is a hallmark of IDH-mutant cancers.[5]

IDH1_mut Mutant IDH1 (e.g., R132H, R132C) HG2 D-2-Hydroxyglutarate (2-HG) (Oncometabolite) IDH1_mut->HG2 aKG α-Ketoglutarate (Substrate) aKG->IDH1_mut Neomorphic Activity Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET2, Histone Demethylases) HG2->Dioxygenases Competitive Inhibition Epigenetics Histone & DNA Hypermethylation Dioxygenases->Epigenetics Leads to Differentiation Block in Cellular Differentiation Epigenetics->Differentiation Causes This compound This compound This compound->IDH1_mut Inhibits

The canonical oncogenic pathway of mutant IDH1 and its inhibition by this compound.

Downstream Oncogenic Signaling

Recent studies indicate that IDH1 mutations can influence other key cancer signaling pathways. In glioma cells, IDH1 mutations have been shown to activate the mTOR signaling pathway by upregulating genes such as WNTA, PRKAA2, and GSK3B.[1] Furthermore, transcriptomic profiling has revealed that IDH1 mutations can induce changes in gene sets that govern cellular motility and invasion, a process mediated by the Rictor/Rac1 signaling pathway.[3]

cluster_mTOR mTOR Pathway Activation cluster_Rac1 Rictor/Rac1 Pathway IDH1_mut Mutant IDH1 mTOR_genes Upregulation of WNTA, PRKAA2, GSK3B IDH1_mut->mTOR_genes RictorRac1 Rictor/Rac1 Signaling IDH1_mut->RictorRac1 mTOR mTOR Signaling mTOR_genes->mTOR Proliferation Increased Cell Proliferation mTOR->Proliferation Invasion Enhanced Invasion & Motility RictorRac1->Invasion

Downstream signaling pathways activated by mutant IDH1.

Experimental Protocols

Biochemical Enzyme Inhibition Assay (LC-MS/MS Method)

This assay directly measures the production of 2-HG from α-KG by the purified mutant IDH1 enzyme to determine inhibitor potency (IC50).

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM HEPES, 150 mM NaCl, 20 mM MgCl2, 1 mM DTT, and 0.005% Tween 20, at pH 7.4.[8]

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Pre-incubation: In a 384-well microplate, add the purified recombinant mutant IDH1 enzyme (e.g., R132H homodimer at ~10 nM) and NADPH (cofactor). Add the diluted this compound or DMSO (vehicle control) and pre-incubate for 30 minutes at room temperature.[8]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, α-ketoglutarate (α-KG).[8]

  • Reaction Incubation: Allow the reaction to proceed for 15-20 minutes at room temperature.[8]

  • Quenching: Stop the reaction by adding 6% formic acid. An internal standard (e.g., 13C5-2HG) is added for accurate quantification.[8]

  • Analysis: Dilute the quenched mixture with acetonitrile (B52724) and analyze the 2-HG levels using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8]

  • Data Processing: Calculate the percent inhibition at each this compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

Cellular 2-HG Production Assay

This assay measures the ability of this compound to inhibit 2-HG production within a cellular context, providing the half-maximal effective concentration (EC50).

  • Cell Culture: Seed human cells harboring an IDH1 mutation (e.g., HT1080 fibrosarcoma cells, which have the R132C mutation) in a multi-well plate.[5]

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for 48 hours.[9]

  • Metabolite Extraction: Collect the culture medium or lyse the cells to extract intracellular metabolites.

  • Analysis: Quantify the concentration of 2-HG in the samples using LC-MS/MS analysis.[5]

  • Data Processing: Normalize the 2-HG levels and plot them against the this compound concentration to calculate the EC50 value. For HT1080 cells, this compound has a reported EC50 of 320 nM.[5][6]

Cell Proliferation / Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.

  • Cell Seeding: Seed leukemic cell lines (e.g., Jurkat, MV4-11) in 96-well plates at a density of 1 x 10^4 cells per well.[10]

  • Compound Treatment: Treat the cells with different concentrations of this compound and incubate for 48 hours at 37°C in a CO2 incubator.[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3 hours.[10]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Incubate at room temperature for 10 minutes.[10]

  • Absorbance Reading: Measure the optical density (OD) at 540 nm using a microplate reader.[10]

  • Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control cells to determine the inhibitory effect of this compound on cell proliferation.[11]

Experimental Workflow Visualization

The evaluation of a targeted inhibitor like this compound follows a logical progression from initial biochemical characterization to cellular and finally in vivo validation.

Biochem 1. Biochemical Assays Biochem_Details • Purified Enzyme Inhibition (IC50) • Selectivity vs. WT-IDH1 & IDH2 • Mechanism of Inhibition Studies Biochem->Biochem_Details Cellular 2. Cellular Assays Biochem->Cellular Validate in Cellular Context Cellular_Details • Cellular 2-HG Reduction (EC50) • Cell Viability / Proliferation • Differentiation Marker Analysis Cellular->Cellular_Details InVivo 3. In Vivo Models Cellular->InVivo Test in a Living System InVivo_Details • Pharmacokinetics (PK) • Efficacy in Xenograft Models • In vivo Target Engagement (2-HG levels) InVivo->InVivo_Details

Standard preclinical workflow for the evaluation of an IDH1 inhibitor.

References

Foundational Studies of GSK864 in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK864 is a potent and selective small-molecule inhibitor of isocitrate dehydrogenase 1 (IDH1). Initially developed as a probe for mutant IDH1 (mIDH1), which is prevalent in several cancers including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, this compound has also demonstrated inhibitory activity against wild-type IDH1 (wtIDH1) at higher concentrations. This dual activity makes it a valuable tool for investigating the metabolic dependencies of cancer cells and exploring novel therapeutic strategies. This technical guide provides an in-depth overview of the foundational preclinical studies of this compound in cancer cell lines, focusing on its mechanism of action, effects on cellular processes, and detailed experimental protocols.

Mechanism of Action

This compound primarily functions by inhibiting the enzymatic activity of both mutant and wild-type IDH1.

  • Inhibition of Mutant IDH1: In cancer cells harboring IDH1 mutations (e.g., R132H, R132C, R132G), the enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation. This compound directly binds to the mutant IDH1 enzyme, blocking the production of 2-HG.[1]

  • Inhibition of Wild-Type IDH1: Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-KG, concomitantly reducing NADP+ to NADPH.[2] NADPH is a crucial cellular reductant, essential for maintaining redox homeostasis and participating in anabolic processes. By inhibiting wtIDH1, this compound depletes the cellular pools of α-KG and NADPH, leading to increased reactive oxygen species (ROS) and metabolic stress.[2][3]

Core Effects on Cancer Cell Lines

Inhibition of Cell Proliferation

This compound has been shown to inhibit the proliferation of various cancer cell lines, particularly those with IDH1 mutations and certain leukemic cells.

Cell LineCancer TypeIDH1 StatusIC50 / Effective ConcentrationCitation
JurkatAcute T-cell LeukemiaWild-Type~2 µmol/mL (significant inhibition)[2][4]
MV4-11Acute Myeloid LeukemiaWild-Type~2 µmol/mL (significant inhibition)[2][4]
HT1080FibrosarcomaR132C MutantEC50 for 2-HG production: 320 nM[1]
IDH1 R132C mutant-R132C MutantIC50: 8.8 nM[1]
IDH1 R132H mutant-R132H MutantIC50: 15.2 nM[1]
IDH1 R132G mutant-R132G MutantIC50: 16.6 nM[1]
mIDH1 (general)-MutantIC50: 100–150 nM[5]
mIDH2-MutantIC50: 183 nM[5]
Induction of Apoptosis

Treatment with this compound leads to the induction of apoptosis in susceptible cancer cell lines. This is primarily attributed to the increased intracellular ROS levels and subsequent mitochondrial dysfunction.

Cell LineCancer TypeApoptosis InductionKey ObservationsCitation
JurkatAcute T-cell Leukemia17% apoptosisIncreased apoptotic morphology (chromatin condensation)[2]
MV4-11Acute Myeloid Leukemia17% apoptosisIncreased apoptotic morphology (chromatin condensation)[2]
Metabolic Reprogramming

This compound significantly alters the metabolic landscape of cancer cells.

  • TCA Cycle: Inhibition of IDH1 leads to a reduction in key TCA cycle intermediates, including α-ketoglutarate.[4]

  • Redox Homeostasis: Decreased NADPH production results in an increase in intracellular ROS.[2]

  • Mitochondrial Function: this compound can lead to the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for foundational experiments.

Caption: Mechanism of action of this compound on wild-type and mutant IDH1.

Experimental_Workflow_Apoptosis cluster_assays Apoptosis Assays start Cancer Cell Culture treatment Treat with this compound (and controls) start->treatment harvest Harvest Cells treatment->harvest flow_cytometry Flow Cytometry (Annexin V/PI Staining) harvest->flow_cytometry western_blot Western Blot (Caspase-3, PARP cleavage) harvest->western_blot morphology Microscopy (Chromatin Condensation) harvest->morphology analysis Data Analysis and Quantification flow_cytometry->analysis western_blot->analysis morphology->analysis

Caption: General experimental workflow for assessing apoptosis.

Cell_Cycle_Analysis_Workflow start Seed Cancer Cells treatment Treat with this compound for desired time points start->treatment harvest Harvest and Fix Cells (e.g., with Ethanol) treatment->harvest stain Stain with DNA Dye (e.g., Propidium (B1200493) Iodide) and RNase treatment harvest->stain acquire Acquire Data on Flow Cytometer stain->acquire analysis Analyze DNA Content Histograms (G1, S, G2/M phases) acquire->analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on leukemic cell lines.[2]

  • Cell Seeding: Seed 1 x 104 cells per well in a 96-well plate.

  • Treatment: Treat cells with various concentrations of this compound for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3 hours at 37°C in a CO2 incubator.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well.

  • Reading: Incubate at room temperature for 10 minutes and measure the optical density at 540 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This is a general protocol for detecting apoptosis.

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include untreated and positive controls.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within 1 hour.

Reactive Oxygen Species (ROS) Assay

This protocol is based on the use of CELLROX Green reagent.[4]

  • Cell Plating: Plate 1 x 106 cells in a 6-well plate.

  • Treatment: Treat the cells with this compound for 48 hours.

  • Staining: Add CELLROX Green Reagent to the culture medium to a final concentration of 500 nM.

  • Incubation: Incubate the cells for 60 minutes at 37°C and 5% CO2.

  • Analysis: Harvest the cells and analyze immediately by flow cytometry using 488 nm excitation.

Western Blot Analysis for Apoptosis Markers

This is a generalized protocol for detecting key apoptotic proteins.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide staining to analyze cell cycle distribution.[6]

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. Use appropriate software to model the cell cycle phases (G0/G1, S, and G2/M).

Conclusion

This compound serves as a critical research tool for understanding the metabolic vulnerabilities of cancer cells. Its ability to inhibit both mutant and wild-type IDH1 allows for the investigation of diverse cancer types with different metabolic profiles. The foundational studies summarized in this guide highlight its effects on cell proliferation, apoptosis, and metabolism, providing a solid basis for further research and drug development efforts targeting the IDH1 pathway. The provided protocols offer a starting point for researchers to design and execute experiments to further elucidate the therapeutic potential of this compound and similar compounds.

References

Methodological & Application

Application Notes and Protocols for GSK864 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK864 is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] Specific mutations in IDH1, such as R132C, R132H, and R132G, are frequently observed in various cancers, including acute myeloid leukemia (AML) and gliomas.[3] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] Elevated levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[3][5] this compound binds to an allosteric site on the mutant IDH1 enzyme, locking it in a catalytically inactive conformation and thereby inhibiting the production of 2-HG.[3] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cancer cells harboring IDH1 mutations.

Data Presentation

In Vitro Inhibitory Activity of this compound
ParameterIDH1 MutantValueCell LineReference
IC50 R132C8.8 nM-[1]
R132H15.2 nM-[1]
R132G16.6 nM-[1]
EC50 (2-HG Production)R132C320 nMHT1080[3]
IC50 (Cell Proliferation)Wild-Type~2 µM (48h)Jurkat, MV4-11[4][6]

Signaling Pathway

Mutant IDH1 converts α-ketoglutarate to the oncometabolite 2-hydroxyglutarate, which competitively inhibits α-KG-dependent dioxygenases like TET2 and histone demethylases. This leads to hypermethylation of DNA and histones, causing a block in cellular differentiation and promoting tumorigenesis. This compound acts as an allosteric inhibitor of mutant IDH1, preventing the production of 2-HG and thereby restoring normal cellular differentiation.

GSK864_Signaling_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with Mutant IDH1 Isocitrate Isocitrate aKG aKG Isocitrate->aKG Wild-Type IDH1 Histone_Demethylation Histone_Demethylation aKG->Histone_Demethylation α-KG-dependent dioxygenases DNA_Demethylation DNA_Demethylation aKG->DNA_Demethylation TET enzymes Gene_Expression Gene_Expression Histone_Demethylation->Gene_Expression DNA_Demethylation->Gene_Expression Normal_Differentiation Normal_Differentiation Gene_Expression->Normal_Differentiation aKG_mut α-Ketoglutarate twoHG 2-Hydroxyglutarate aKG_mut->twoHG Mutant IDH1 (e.g., R132H) aKG_dep_dioxy α-KG-dependent dioxygenases twoHG->aKG_dep_dioxy Inhibits Hypermethylation DNA & Histone Hypermethylation aKG_dep_dioxy->Hypermethylation Blocked_Differentiation Blocked Differentiation Hypermethylation->Blocked_Differentiation Tumorigenesis Tumorigenesis Blocked_Differentiation->Tumorigenesis This compound This compound This compound->twoHG Inhibits

Caption: this compound Signaling Pathway in Mutant IDH1 Cancer Cells.

Experimental Protocols

General Guidelines for Handling this compound
  • Storage: Store this compound as a crystalline solid at -20°C for long-term storage.[1] A stock solution in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1]

  • Solubility: this compound is soluble in DMF and DMSO at 20 mg/mL and in ethanol (B145695) at 20 mg/mL.[2] For cell culture experiments, prepare a concentrated stock solution (e.g., 10-20 mM) in sterile DMSO.

  • Working Solution: Dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Protocol 1: Cell Viability and Proliferation Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell line with known IDH1 mutation status (e.g., HT1080 for R132C) or wild-type (e.g., Jurkat, MV4-11).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.

  • 96-well cell culture plates.

  • This compound stock solution (10 mM in DMSO).

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium.

  • Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a DMSO-only vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Measurement of 2-Hydroxyglutarate (2-HG) Levels

This protocol describes the quantification of intracellular 2-HG levels in response to this compound treatment.

Materials:

  • IDH1-mutant cancer cell line (e.g., HT1080).

  • 6-well cell culture plates.

  • This compound stock solution (10 mM in DMSO).

  • Phosphate-buffered saline (PBS).

  • Methanol (B129727) (ice-cold).

  • Cell scraper.

  • 2-HG assay kit (LC-MS/MS based or colorimetric/fluorometric).

Procedure:

  • Seed cells in 6-well plates and allow them to adhere and reach approximately 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0-10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24-48 hours).

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add ice-cold methanol to each well and scrape the cells.

  • Collect the cell lysates and centrifuge to pellet the cell debris.

  • Transfer the supernatant (containing metabolites) to a new tube.

  • Analyze the 2-HG levels in the supernatant using a 2-HG assay kit following the manufacturer's protocol. LC-MS/MS is the gold standard for accurate quantification.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in cell culture.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Primary Assays cluster_analysis Data Analysis & Downstream Experiments Cell_Culture Culture IDH1-mutant and wild-type cells Cell_Seeding Seed cells in multi-well plates Cell_Culture->Cell_Seeding GSK864_Prep Prepare this compound stock and working solutions Treatment Treat cells with this compound (dose-response) GSK864_Prep->Treatment Cell_Seeding->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CTG) Treatment->Viability_Assay HG_Assay 2-HG Measurement (LC-MS/MS) Treatment->HG_Assay IC50_Calc Calculate IC50/EC50 values Viability_Assay->IC50_Calc HG_Assay->IC50_Calc Metabolomics Metabolomic Profiling IC50_Calc->Metabolomics Western_Blot Western Blot (Differentiation markers) IC50_Calc->Western_Blot Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-seq) IC50_Calc->Gene_Expression

Caption: Experimental workflow for this compound evaluation in cell culture.

References

Application Notes and Protocols for the Preparation of GSK864 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation, storage, and handling of a stock solution of GSK864 in Dimethyl Sulfoxide (DMSO). This compound is a potent and selective inhibitor of isocitrate dehydrogenase 1 (IDH1) mutants R132C, R132H, and R132G.[1][2][3][4] Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate calculations and proper handling of the compound.

PropertyValueReference(s)
Molecular Weight 558.60 g/mol [1][2][5][6]
CAS Number 1816331-66-4[1][5][7]
Appearance Light brown to brown solid[1][7]
Solubility in DMSO Up to 100 mg/mL (approximately 179 mM)[1][2][6]
Storage (Powder) -20°C for up to 3 years[1][2][6]
Storage (in DMSO) -80°C for up to 2 years; -20°C for up to 1 year[1][2][4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.

Materials and Equipment
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Sterile, disposable pipette tips

  • Vortex mixer

  • (Optional) Water bath or sonicator

Calculations

To prepare a 10 mM stock solution, the required mass of this compound for a given volume of DMSO must be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

For example, to prepare 1 mL of a 10 mM this compound stock solution:

  • Mass (mg) = 10 mM x 1 mL x 558.60 g/mol / 1000 = 5.586 mg

Step-by-Step Procedure
  • Preparation: Before starting, allow the this compound powder vial and the DMSO to equilibrate to room temperature. This prevents moisture condensation.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass of this compound powder (e.g., 5.586 mg for a 1 mL stock) and add it to the tube.

  • Solvent Addition: Add the calculated volume of high-purity DMSO (e.g., 1 mL) to the microcentrifuge tube containing the this compound powder. It is recommended to use newly opened DMSO as it is hygroscopic, and absorbed moisture can affect solubility.[1][2]

  • Dissolution: Tightly cap the tube and vortex for 1-2 minutes until the this compound is completely dissolved.[8] If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied to aid the process.[1][8] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[8][9]

  • Labeling and Storage: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation. Store the aliquots at -20°C or -80°C, protected from light.[1][2]

Safety and Handling Precautions
  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

  • Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

Considerations for Experimental Use

When preparing working solutions for cell-based assays from the DMSO stock, it is crucial to maintain a low final concentration of DMSO in the culture medium, as it can be toxic to cells. The final DMSO concentration should typically be kept below 0.1% (v/v).[8][10] To prevent precipitation of this compound when diluting into aqueous solutions, it is advisable to perform serial dilutions in DMSO first before the final dilution into the aqueous buffer or medium.[10]

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start weigh Weigh this compound Powder start->weigh add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex check Visually Inspect vortex->check check->vortex Particles Visible aliquot Aliquot into smaller volumes check->aliquot Completely Dissolved store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway Inhibition by this compound

cluster_pathway IDH1 Mutant Pathway Isocitrate Isocitrate IDH1_mut Mutant IDH1 (R132C, R132H, R132G) Isocitrate->IDH1_mut Wild-type Activity aKG α-Ketoglutarate aKG->IDH1_mut TwoHG 2-Hydroxyglutarate (2-HG) (Oncometabolite) IDH1_mut->aKG IDH1_mut->TwoHG Neomorphic Activity This compound This compound This compound->IDH1_mut Inhibits

Caption: this compound inhibits mutant IDH1 neomorphic activity.

References

Application Notes and Protocols for GSK864 In Vivo Dosing and Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of GSK864, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in mouse models, particularly for studies involving acute myeloid leukemia (AML). This compound has been utilized in preclinical studies to investigate the effects of IDH1 inhibition on tumor growth and differentiation.

Mechanism of Action: Allosteric Inhibition of Mutant IDH1

Mutations in the IDH1 enzyme, commonly found in cancers like AML, lead to a neomorphic activity that results in the production of the oncometabolite D-2-hydroxyglutarate (D-2HG). D-2HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation. This compound acts as an allosteric inhibitor, binding to a site distinct from the active site on the mutant IDH1 enzyme. This binding event locks the enzyme in an inactive conformation, thereby preventing the conversion of α-ketoglutarate to D-2HG. The reduction in D-2HG levels is believed to restore normal cellular differentiation processes.

GSK864_Mechanism_of_Action cluster_0 Normal Cell Metabolism cluster_1 Mutant IDH1 Pathophysiology cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-Type IDH1 alpha_KG_mut α-Ketoglutarate D_2HG D-2-Hydroxyglutarate (Oncometabolite) alpha_KG_mut->D_2HG Mutant IDH1 Epigenetic_Alterations Epigenetic Alterations (Histone & DNA Hypermethylation) D_2HG->Epigenetic_Alterations Differentiation_Block Differentiation Block Epigenetic_Alterations->Differentiation_Block This compound This compound Mutant_IDH1_inactive Inactive Mutant IDH1 This compound->Mutant_IDH1_inactive Allosteric Binding D_2HG_production D-2HG Production Mutant_IDH1_inactive->D_2HG_production Inhibits

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK864 is a potent, cell-penetrant, and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). It specifically targets the R132C, R132H, and R132G variants of the IDH1 enzyme. Mutations in IDH1 are frequently observed in various cancers, including acute myeloid leukemia (AML) and gliomas. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation. This compound binds to an allosteric site, locking the mutant IDH1 enzyme in an inactive conformation, thereby inhibiting the production of 2-HG. This action can reverse the block in differentiation in cancer cells expressing mutant IDH1.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against various IDH1 mutants and its effect on cellular 2-HG production.

TargetAssay TypePotency (IC₅₀/EC₅₀)Cell LineReference
IDH1 R132C mutant Biochemical8.8 nM-
IDH1 R132H mutant Biochemical15.2 nM-
IDH1 R132G mutant Biochemical16.6 nM-
Wild-Type IDH1 Biochemical~466.5 nM-
IDH2 R140Q mutant Biochemical1916 nM-
IDH2 R172S mutant Biochemical997 nM-
Wild-Type IDH2 Biochemical1360 nM-
2-HG Production Cellular (LC-MS/MS)320 nMHT1080 (R132C)
Cell Proliferation Cellular (MTT Assay)~2 µM (significant effect)Jurkat, MV4-11

Signaling Pathway

This compound acts by inhibiting the neomorphic activity of mutant IDH1, thereby reducing the production of the oncometabolite 2-HG. This reduction in 2-HG alleviates the inhibition of α-KG-dependent dioxygenases, such as TET enzymes and histone demethylases, leading to the restoration of normal epigenetic regulation and cellular differentiation.

GSK864_Signaling_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG WT IDH1 Epigenetic_Regulation Normal Epigenetic Regulation & Differentiation aKG->Epigenetic_Regulation α-KG-dependent dioxygenases Isocitrate_mut Isocitrate aKG_mut α-Ketoglutarate (α-KG) Isocitrate_mut->aKG_mut Mutant IDH1 (e.g., R132H) Two_HG 2-Hydroxyglutarate (2-HG) aKG_mut->Two_HG Neomorphic Activity aKG_dep_dioxy α-KG-dependent dioxygenases Two_HG->aKG_dep_dioxy Inhibition Blocked_Differentiation Blocked Differentiation aKG_dep_dioxy->Blocked_Differentiation Altered Gene Expression This compound This compound This compound->aKG_mut Allosteric Inhibition

Caption: Mechanism of action of this compound in cells with mutant IDH1.

Experimental Protocols

Protocol 1: In Vitro Biochemical IDH1 Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified mutant IDH1. The assay typically measures the reduction in NADPH production.

Materials:

  • Recombinant human mutant IDH1 enzyme (e.g., R132H, R132C)

  • This compound compound

  • Assay Buffer (e.g., 40 mM Tris pH 7.5, 0.1 mM DTT, 0.2 mg/mL BSA)

  • Substrate: Isocitrate

  • Cofactor: NADP+

  • α-Ketoglutarate (for reverse reaction, if applicable)

  • 96-well or 384-well assay plates

  • Plate reader capable of measuring absorbance or fluorescence at the appropriate wavelength for NADPH

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).

  • Enzyme Preparation: Dilute the recombinant mutant IDH1 enzyme to the desired concentration in cold assay buffer.

  • Assay Reaction: a. Add the diluted this compound or vehicle (DMSO) to the assay plate. b. Add the diluted enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding. c. Initiate the reaction by adding a mixture of the substrate (isocitrate) and cofactor (NADP+).

  • Detection: a. Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes). b. Measure the production of NADPH by monitoring the change in absorbance at 340 nm or using a fluorescent detection method.

  • Data Analysis: a. Subtract the background signal (wells without enzyme). b. Normalize the data to the positive control (vehicle-treated) and negative control (no enzyme or potent inhibitor). c. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Biochemical_Assay_Workflow Start Start Compound_Prep Prepare this compound Serial Dilutions Start->Compound_Prep Add_Compound Add this compound/Vehicle to Plate Compound_Prep->Add_Compound Add_Enzyme Add Mutant IDH1 Enzyme Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Initiate Reaction with Isocitrate + NADP+ Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Read_Plate Measure NADPH (Absorbance at 340nm) Incubate->Read_Plate Analyze Calculate % Inhibition and Determine IC₅₀ Read_Plate->Analyze End End Analyze->End

Caption: Workflow for a biochemical IDH1 inhibition assay.

Protocol 2: Cellular 2-HG Production Assay (LC-MS/MS)

This protocol measures the effect of this compound on the production of the oncometabolite 2-HG in cells expressing mutant IDH1.

Materials:

  • IDH1-mutant cell line (e.g., HT1080 fibrosarcoma cells with R132C mutation)

  • Complete cell culture medium

  • This compound compound

  • 96-well cell culture plates

  • Lysis buffer

  • Acetonitrile (B52724) with an internal standard

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed the IDH1-mutant cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 50 nM to 1 µM) or vehicle control (DMSO). Incubate for a specified period (e.g., 48-72 hours).

  • Metabolite Extraction: a. Remove the culture medium and wash the cells with ice-cold PBS. b. Lyse the cells and extract the intracellular metabolites using a suitable method, such as protein precipitation with cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: a. Centrifuge the cell lysates to pellet the protein debris. b. Transfer the supernatant to autosampler vials for analysis. c. Analyze the samples using a UPLC/MS/MS system to quantify the levels of 2-HG.

  • Data Analysis: a. Normalize the 2-HG levels to cell number or protein concentration. b. Calculate the percentage reduction in 2-HG production relative to the vehicle-treated control. c. Plot the percentage of inhibition against the logarithm of this compound concentration to determine the EC₅₀ value.

Protocol 3: Cell Viability and Proliferation Assay (MTT Assay)

This protocol assesses the impact of this compound on the viability and proliferation of leukemic cell lines.

Materials:

  • Leukemic cell lines (e.g., Jurkat, MV4-11)

  • Complete cell culture medium

  • This compound compound

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Plate reader capable of measuring absorbance at 540 nm

Procedure:

  • Cell Seeding: Seed approximately 1 x 10⁴ cells per well in a 96-well plate.

  • Compound Treatment: Add different concentrations of this compound to the wells. A recent study showed significant inhibitory effects at a concentration of 2 µmol/mL in Jurkat and MV4-11 cells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance from all readings. b. Express the cell viability as a percentage of the vehicle-treated control. c. Plot cell viability against this compound concentration to evaluate its effect on cell proliferation.

Cell_Viability_Workflow Start Start Seed_Cells Seed 1x10⁴ cells/well in 96-well plate Start->Seed_Cells Treat_Cells Add varying concentrations of this compound Seed_Cells->Treat_Cells Incubate_48h Incubate for 48h at 37°C Treat_Cells->Incubate_48h Add_MTT Add 10µL MTT reagent Incubate_48h->Add_MTT Incubate_3h Incubate for 3h at 37°C Add_MTT->Incubate_3h Remove_Medium Remove Medium Incubate_3h->Remove_Medium Add_DMSO Add 100µL DMSO Remove_Medium->Add_DMSO Incubate_10m Incubate for 10 min at RT Add_DMSO->Incubate_10m Read_Plate Measure Absorbance at 540nm Incubate_10m->Read_Plate Analyze Calculate % Viability Read_Plate->Analyze End End Analyze->End

Caption: Workflow for a cell viability MTT assay.

Application Notes and Protocols for Using GSK864 in an Apoptosis Assay with Jurkat Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK864 is a potent small molecule inhibitor of wild-type isocitrate dehydrogenase 1 (IDH1).[1][2] The wild-type IDH1 enzyme is a critical component of cellular metabolism, and its inhibition has been shown to shift leukemia cell metabolism from glycolysis towards oxidative phosphorylation. This metabolic shift can lead to enhanced reactive oxygen species (ROS) production, deregulation of mitochondrial membrane potential, and ultimately, the induction of apoptosis.[1] Jurkat cells, an immortalized line of human T lymphocyte cells, are a widely used model for studying apoptosis in leukemia.[3][4][5][6][7][8][9][10] These application notes provide detailed protocols for inducing and quantifying apoptosis in Jurkat cells treated with this compound using three common methods: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, Caspase-3/7 activity assays, and Western blotting for key apoptotic markers.

Data Presentation

Table 1: Quantitation of Apoptosis by Annexin V/PI Staining

TreatmentConcentration (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle (DMSO)0.1%95.2 ± 2.13.1 ± 0.81.7 ± 0.5
This compound185.6 ± 3.510.5 ± 1.23.9 ± 0.9
This compound260.3 ± 4.225.8 ± 2.513.9 ± 1.8
This compound535.1 ± 5.145.2 ± 3.719.7 ± 2.4
Staurosporine (Positive Control)115.4 ± 2.850.1 ± 4.134.5 ± 3.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Caspase-3/7 Activity

TreatmentConcentration (µM)Caspase-3/7 Activity (Relative Luminescence Units)Fold Change vs. Vehicle
Vehicle (DMSO)0.1%10,540 ± 8501.0
This compound128,890 ± 2,1002.7
This compound265,320 ± 5,4006.2
This compound5112,780 ± 9,80010.7
Staurosporine (Positive Control)1155,200 ± 12,30014.7

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Western Blot Densitometry Analysis

TreatmentConcentration (µM)Cleaved Caspase-3 (Relative Density)Cleaved PARP (Relative Density)
Vehicle (DMSO)0.1%1.01.0
This compound12.52.1
This compound25.85.2
This compound59.78.9
Staurosporine (Positive Control)112.111.5

Data are normalized to a loading control (e.g., β-actin) and expressed as fold change relative to the vehicle control.

Mandatory Visualizations

G cluster_0 Cellular Response to this compound This compound This compound IDH1 Wild-Type IDH1 This compound->IDH1 inhibits Metabolism Metabolic Shift (↓Glycolysis, ↑OxPhos) IDH1->Metabolism regulates ROS Increased ROS Metabolism->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in Jurkat cells.

G cluster_1 Experimental Workflow cluster_2 Apoptosis Assays start Start: Jurkat Cell Culture treat Treat with this compound (e.g., 1, 2, 5 µM) and controls for 48h start->treat harvest Harvest Cells treat->harvest annexin Annexin V/PI Staining harvest->annexin caspase Caspase-3/7 Assay harvest->caspase wb Western Blot harvest->wb flow Flow Cytometry Analysis annexin->flow luminescence Luminometer Reading caspase->luminescence imaging Imaging/Densitometry wb->imaging end End: Data Analysis flow->end luminescence->end imaging->end

Caption: Experimental workflow for apoptosis assay.

Experimental Protocols

Jurkat Cell Culture and Treatment
  • Cell Culture:

    • Culture Jurkat cells (Clone E6-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]

    • Ensure cells are in the exponential growth phase before starting the experiment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Seed Jurkat cells at a density of 0.5 x 10^6 cells/mL in a new culture flask or plate.

    • Treat cells with the desired concentrations of this compound (e.g., 1, 2, 5 µM). A study has shown an IC50 of approximately 2 µmol/mL after 48 hours.[1]

    • Include a vehicle control (DMSO, final concentration ≤ 0.1%) and a positive control for apoptosis (e.g., 1 µM Staurosporine or 10 µM Camptothecin).[3][11]

    • Incubate the cells for a predetermined time course (e.g., 24, 48 hours). A 48-hour incubation has been shown to be effective.[1]

Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This protocol is adapted from standard Annexin V-FITC apoptosis detection kits.[3][12]

  • Cell Harvesting:

    • After treatment, transfer the cell suspension to centrifuge tubes.

    • Centrifuge at 300 x g for 5 minutes at 4°C.[4]

    • Discard the supernatant and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[3]

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[5]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][5]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[3]

    • Analyze the samples by flow cytometry as soon as possible.

    • Use a flow cytometer with 488 nm excitation. Measure FITC fluorescence at ~530 nm and PI fluorescence at >575 nm.[3]

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.

    • Analyze the data to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[6]

Caspase-3/7 Activity Assay

This protocol is based on commercially available luminogenic or fluorogenic caspase-3/7 assay kits.[11][13]

  • Cell Plating and Treatment:

    • Plate Jurkat cells in a white-walled, clear-bottom 96-well plate at a density of 2 x 10^5 cells/well.[14]

    • Treat cells with this compound and controls as described in the cell culture and treatment protocol.

  • Assay Procedure:

    • After the treatment period, equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence of blank wells (medium + reagent) from all experimental wells.

    • Calculate the fold change in caspase activity relative to the vehicle-treated control.

Western Blotting for Apoptotic Markers

This protocol provides a general guideline for detecting cleaved caspase-3 and cleaved PARP.[15][16]

  • Cell Lysis:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[15]

    • Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP overnight at 4°C.[16] Also probe for a loading control like β-actin or GAPDH.

    • Wash the membrane three times with TBST for 10 minutes each.[15]

    • Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

    • Perform densitometry analysis using appropriate software to quantify the band intensities. Normalize the intensity of the target proteins to the loading control.

References

Application Notes and Protocols for Measuring 2-Hydroxyglutarate (2-HG) Levels Following GSK864 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK864 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), specifically targeting variants such as R132C, R132H, and R132G.[1] In normal physiology, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[2] However, cancer-associated mutations in IDH1 confer a neomorphic activity, enabling the enzyme to convert α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[3][4] The accumulation of D-2-HG is implicated in tumorigenesis through its ability to competitively inhibit α-KG-dependent dioxygenases, leading to widespread epigenetic and metabolic alterations.[5][6]

This compound inhibits the production of 2-HG in cells harboring IDH1 mutations, making the quantification of 2-HG a critical biomarker for assessing target engagement and the pharmacological efficacy of the inhibitor.[7] These application notes provide detailed protocols for measuring 2-HG levels in biological samples following treatment with this compound, utilizing both mass spectrometry-based and colorimetric methods.

Data Presentation

The following tables summarize representative quantitative data on 2-HG levels in various biological contexts, illustrating the typical effects of IDH1 mutations and their inhibition by compounds like this compound.

Table 1: D-2-HG Concentrations in IDH1-Mutant vs. Wild-Type Glioma Tissues

Sample TypeAverage D-2-HG Concentration
IDH1 Wild-Type Glioma70.9 µM
IDH1-Mutant Glioma1.9 mM

Data adapted from Tong, S. et al. (2024).[8]

Table 2: Serum 2-HG Levels in Acute Myeloid Leukemia (AML) Patients

Patient CohortMedian Serum 2-HG Level (ng/mL)Range (ng/mL)
Healthy Volunteers4833-176
IDH Wild-Type AML6110-14,181
IDH-Mutant AML300410-30,000

Data adapted from DiNardo, C. D. et al.[9]

Table 3: Effect of a Mutant IDH1 Inhibitor (AGI-5198) on Intracellular D-2-HG Levels in Chondrosarcoma Cell Lines

Cell LineTreatmentIntracellular D-2-HG Reduction
L835 (IDH1 mutant)20 µM AGI-5198 for 72 hours>90%
HT1080 (IDH1 mutant)20 µM AGI-5198 for 72 hours>90%
JJ012 (IDH1 mutant)20 µM AGI-5198 for 72 hours>90%

AGI-5198 is a known inhibitor of mutant IDH1, similar to this compound. Data adapted from Suijker, J. et al. (2015).[10]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for measuring 2-HG levels.

G cluster_0 Cellular Metabolism cluster_1 Inhibitor Action cluster_2 Downstream Effects Isocitrate Isocitrate alpha_KG alpha_KG Isocitrate->alpha_KG Wild-Type IDH1 D_2_HG D_2_HG alpha_KG->D_2_HG Mutant IDH1 (e.g., R132H) This compound This compound Dioxygenases Dioxygenases D_2_HG->Dioxygenases Inhibition This compound->alpha_KG Inhibits conversion to D-2-HG Epigenetic_Alterations Epigenetic_Alterations Dioxygenases->Epigenetic_Alterations Leads to Tumorigenesis Tumorigenesis Epigenetic_Alterations->Tumorigenesis

Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.

G start Biological Sample (Cells, Tissue, or Plasma) treatment Treatment with this compound (and Control) start->treatment sample_prep Sample Preparation (e.g., Cell Lysis, Protein Precipitation) treatment->sample_prep measurement 2-HG Measurement sample_prep->measurement lcms LC-MS/MS Analysis measurement->lcms High Specificity colorimetric Colorimetric/Fluorimetric Assay measurement->colorimetric High Throughput data_analysis Data Analysis and Quantification lcms->data_analysis colorimetric->data_analysis end Results data_analysis->end

Caption: General experimental workflow for measuring 2-HG levels after this compound treatment.

Experimental Protocols

Protocol 1: Quantification of D-2-HG by LC-MS/MS

This protocol is adapted from established methods for the highly sensitive and specific quantification of 2-HG enantiomers.[7][11][12]

1. Materials and Reagents:

  • This compound

  • IDH1-mutant and wild-type cell lines (e.g., HT1080, U87-MG)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) hydroxide

  • D-2-HG and L-2-HG standards

  • Stable isotope-labeled internal standard (e.g., ¹³C₅-2-HG)

  • ZIC-HILIC column

  • LC-MS/MS system

2. Cell Culture and this compound Treatment:

  • Culture IDH1-mutant and wild-type cells under standard conditions.

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat cells with a dose range of this compound (e.g., 10 nM to 10 µM) or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

3. Sample Preparation (from cells):

  • Aspirate the culture medium.

  • Wash the cells twice with ice-cold PBS.

  • For intracellular metabolite extraction, add 1 mL of ice-cold 80% methanol containing the internal standard to each well of a 6-well plate.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously and incubate on ice for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (containing metabolites) to a new tube for LC-MS/MS analysis. The pellet can be used for protein quantification.

4. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Inject the extracted sample onto a ZIC-HILIC column.

    • Use a mobile phase gradient of acetonitrile and an aqueous buffer (e.g., water with formic acid and ammonium hydroxide) to separate the analytes.[11]

    • For enantiomeric separation, derivatization with a chiral reagent like diacetyl-L-tartaric anhydride (B1165640) (DATAN) may be employed prior to injection.[12]

  • Mass Spectrometry Detection:

    • Perform analysis using a triple quadrupole mass spectrometer in negative ion mode.

    • Monitor the specific mass transitions for D-2-HG, L-2-HG, and the internal standard.

5. Data Analysis:

  • Generate a standard curve using known concentrations of D-2-HG.

  • Quantify the amount of D-2-HG in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

  • Normalize the 2-HG levels to the cell number or total protein content.

Protocol 2: High-Throughput Colorimetric Assay for D-2-HG

This protocol is based on commercially available assay kits (e.g., from Abcam, AffiGEN) and is suitable for rapid screening of this compound's effect on D-2-HG levels.[13][14][15] These assays are specific for D-2-HG and do not detect L-2-HG.[15]

1. Materials and Reagents:

  • D-2-Hydroxyglutarate Assay Kit (Colorimetric)

  • This compound

  • IDH1-mutant and wild-type cell lines

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

2. Cell Culture and this compound Treatment:

  • Follow the same procedure as described in Protocol 1, Section 2, but perform the experiment in a 96-well plate format.

3. Sample Preparation:

  • Lyse the cells directly in the wells or after harvesting, following the instructions provided with the assay kit. This typically involves using a specific lysis buffer.

  • Centrifuge the lysate to pellet cellular debris.

  • Use the supernatant for the assay.

4. Assay Procedure:

  • Prepare a standard curve using the D-2-HG standard provided in the kit.

  • Add the prepared samples and standards to the wells of a 96-well plate.

  • Prepare the reaction mix, which typically contains a D-2-HG enzyme and a substrate that produces a colored product upon reaction.[15]

  • Add the reaction mix to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.[15]

5. Measurement and Data Analysis:

  • Measure the absorbance at 450 nm using a microplate reader.

  • Subtract the background reading from all sample and standard readings.

  • Plot the standard curve and determine the concentration of D-2-HG in the samples.

  • Normalize the results to cell number or protein concentration.

Conclusion

The protocols outlined above provide robust methods for quantifying D-2-HG levels to assess the efficacy of this compound. The choice between LC-MS/MS and a colorimetric assay will depend on the specific requirements of the study, with LC-MS/MS offering higher specificity and the ability to measure both D- and L-enantiomers, while colorimetric assays provide a high-throughput and more rapid alternative for screening purposes. Accurate measurement of 2-HG is essential for understanding the mechanism of action of IDH1 inhibitors and for their clinical development.

References

Application Notes and Protocols for GSK864 in HT1080 Fibrosarcoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HT1080 is a human fibrosarcoma cell line widely utilized in cancer research, particularly for studying tumor invasion, metastasis, and for screening anti-cancer compounds.[1] A key characteristic of this cell line is the presence of a heterozygous mutation in the isocitrate dehydrogenase 1 (IDH1) gene, specifically the R132C mutation.[2][3] This mutation confers a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[3][4][5] The accumulation of D-2-HG has been implicated in various oncogenic processes, including epigenetic dysregulation through the inhibition of α-KG-dependent dioxygenases, such as histone demethylases, and the stabilization of hypoxia-inducible factor 1α (HIF-1α), which in turn promotes angiogenesis.[4][6]

GSK864 is a potent and selective inhibitor of mutant IDH1. It has been shown to effectively reduce the production of 2-HG in HT1080 cells, making it a valuable tool for studying the functional consequences of IDH1 mutation and for evaluating mutant IDH1 as a therapeutic target in fibrosarcoma.[4]

These application notes provide detailed protocols for the use of this compound in HT1080 fibrosarcoma cells, covering cell culture, experimental procedures, and data analysis.

Data Presentation

ParameterValueCell LineReference
This compound EC50 for 2-HG Inhibition 320 nMHT1080--INVALID-LINK--

Experimental Protocols

HT1080 Cell Culture

Materials:

  • HT-1080 cells (ATCC® CCL-121™)

  • Eagle's Minimum Essential Medium (EMEM) (ATCC® 30-2003™)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • 0.25% (w/v) Trypsin- 0.53 mM EDTA solution

  • Phosphate-Buffered Saline (PBS), calcium- and magnesium-free

  • Cryopreservation medium (e.g., complete growth medium with 5-10% DMSO)

Complete Growth Medium: To the base medium (EMEM), add the following:

  • Fetal Bovine Serum to a final concentration of 10%

  • Penicillin-Streptomycin to a final concentration of 1X

Protocol for Thawing and Culturing Frozen Cells:

  • Quickly thaw the cryovial of HT-1080 cells in a 37°C water bath with gentle agitation.[7]

  • Once thawed, decontaminate the outside of the vial with 70% ethanol.

  • Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at approximately 125 x g for 5-7 minutes.[7]

  • Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

  • Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified incubator with 5% CO2.[7]

  • Change the medium every 2-3 days.

Protocol for Subculturing (Passaging) HT1080 Cells:

  • Passage the cells when they reach 80-90% confluence.[7]

  • Aspirate the old medium and wash the cell monolayer once with 5-10 mL of sterile PBS.[7]

  • Add 2-3 mL of 0.25% Trypsin-EDTA solution to the T-75 flask, ensuring the entire monolayer is covered.

  • Incubate at 37°C for 3-5 minutes, or until the cells detach.[7]

  • Add 5-7 mL of complete growth medium to inactivate the trypsin.

  • Gently pipette the cell suspension to create a single-cell suspension.

  • Perform a cell count and seed new T-75 flasks at a density of 5 x 10⁴ cells/cm². A typical split ratio is 1:4 to 1:8.[7]

This compound Treatment and 2-HG Measurement

Materials:

  • This compound

  • HT1080 cells

  • 6-well or 12-well plates

  • Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • LC-MS/MS system

Protocol:

  • Seed HT1080 cells in 6-well plates at a density that will allow them to reach approximately 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to the desired final concentrations (e.g., a range of concentrations to determine EC50). A vehicle control (DMSO) should be included.

  • Remove the medium from the cells and replace it with the medium containing this compound or vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 1 mL of 80% methanol (pre-chilled to -80°C) to each well.[8]

    • Incubate at -80°C for 15 minutes.[8]

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet cell debris.[8]

    • Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a suitable LC-MS/MS method for the detection and quantification of D-2-HG. This may involve a derivatization step to distinguish between D- and L-2-HG enantiomers.[8][9]

Cell Viability Assay

Materials:

  • HT1080 cells

  • 96-well plates

  • This compound

  • Cell viability reagent (e.g., AlamarBlue™, MTT, or CellTiter-Glo®)

Protocol (using AlamarBlue™ as an example):

  • Seed HT1080 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of this compound or vehicle control.

  • Incubate for the desired time period (e.g., 72 hours).

  • Add 10 µL of AlamarBlue™ reagent to each well.[10]

  • Incubate for 1-4 hours at 37°C, protected from light.[10][11]

  • Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.[11]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Materials:

  • HT1080 cells

  • This compound

  • RIPA buffer or other suitable lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HIF-1α, anti-phospho-Akt, anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed and treat HT1080 cells with this compound as described above.

  • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST and detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

GSK864_Mechanism_of_Action cluster_cell HT1080 Cell cluster_downstream Downstream Effects Isocitrate Isocitrate Mutant_IDH1 Mutant IDH1 (R132C) Isocitrate->Mutant_IDH1 IDH1 (R132C) alpha_KG α-Ketoglutarate Mutant_IDH1->alpha_KG Wild-type activity (reduced) D_2_HG D-2-Hydroxyglutarate alpha_KG->D_2_HG Neomorphic activity Histone_Demethylases Histone Demethylases D_2_HG->Histone_Demethylases Inhibits HIF_1a_Stabilization HIF-1α Stabilization D_2_HG->HIF_1a_Stabilization Promotes This compound This compound This compound->Mutant_IDH1 Inhibits Epigenetic_Dysregulation Epigenetic Dysregulation Histone_Demethylases->Epigenetic_Dysregulation Angiogenesis Angiogenesis HIF_1a_Stabilization->Angiogenesis

Caption: Mechanism of action of this compound in HT1080 fibrosarcoma cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Downstream Assays Thaw_Cells Thaw HT1080 Cells Culture_Cells Culture to 80-90% Confluency Thaw_Cells->Culture_Cells Seed_Plates Seed into Multi-well Plates Culture_Cells->Seed_Plates Prepare_this compound Prepare this compound Dilutions Treat_Cells Treat Cells with this compound Prepare_this compound->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Viability_Assay Cell Viability Assay Incubate->Viability_Assay Metabolite_Extraction Metabolite Extraction Incubate->Metabolite_Extraction Protein_Extraction Protein Extraction Incubate->Protein_Extraction LC_MS 2-HG Measurement (LC-MS/MS) Metabolite_Extraction->LC_MS Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot

Caption: General experimental workflow for studying the effects of this compound on HT1080 cells.

References

Application Notes and Protocols: Long-Term Stability of GSK864 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK864 is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), targeting variants such as R132C, R132H, and R132G. These mutations are frequently observed in various cancers, including glioma and acute myeloid leukemia (AML). This compound functions by binding to an allosteric site of the mutant IDH1 enzyme, locking it in an inactive conformation and thereby inhibiting the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG)[1]. The accumulation of D-2-HG is implicated in epigenetic dysregulation and tumorigenesis.

Understanding the long-term stability of this compound in solution is critical for ensuring the accuracy and reproducibility of in vitro and in vivo experiments. This document provides detailed application notes and protocols for assessing the stability of this compound in solution, along with information on its mechanism of action.

Data Presentation: Long-Term Stability of this compound

While specific long-term stability data for this compound in various solutions is not extensively published, this section provides a template for researchers to systematically collect and present their own stability data. Based on general recommendations for small molecule inhibitors, this compound is expected to exhibit good stability when stored properly. For instance, commercial suppliers suggest that stock solutions in DMSO can be stored at -20°C for up to one year and at -80°C for up to two years[2]. A study by GSK on a large compound library stored in DMSO at -20°C found that over 85% of compounds showed no significant degradation after 20 years, suggesting that many small molecules are stable under these conditions.

To generate specific data for this compound, the following tables can be used to record the percentage of the compound remaining over time under different storage conditions.

Table 1: Stability of this compound in DMSO Solution at Different Temperatures

Time (Months)% this compound Remaining at -20°C% this compound Remaining at -80°C% this compound Remaining at 4°C
0100100100
1
3
6
12
24

Table 2: Stability of this compound in Aqueous Buffer (e.g., PBS, pH 7.4) at Different Temperatures

Time (Days)% this compound Remaining at 4°C% this compound Remaining at Room Temperature (20-25°C)
0100100
1
3
7
14

Signaling Pathway and Mechanism of Action

This compound is an inhibitor of mutant IDH1. In normal cells, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, certain mutations in IDH1, such as R132H, confer a neomorphic activity, causing the enzyme to convert α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG). D-2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation. This compound allosterically binds to the mutant IDH1 enzyme, preventing the conversion of α-KG to D-2-HG.

IDH1_Signaling_Pathway cluster_normal_cell Normal Cell cluster_cancer_cell Cancer Cell with Mutant IDH1 Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 aKG_normal α-Ketoglutarate WT_IDH1->aKG_normal aKG_cancer α-Ketoglutarate Mutant_IDH1 Mutant IDH1 (e.g., R132H) aKG_cancer->Mutant_IDH1 D2HG D-2-Hydroxyglutarate (Oncometabolite) Epigenetic_Changes Epigenetic Alterations & Blocked Differentiation D2HG->Epigenetic_Changes Mutant_IDH1->D2HG This compound This compound This compound->Mutant_IDH1 Inhibits

IDH1 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) by dissolving the appropriate amount of this compound powder in anhydrous DMSO.

  • Vortex the solution thoroughly to ensure complete dissolution. If necessary, use a sonicator for brief intervals to aid dissolution.

  • Aliquot the stock solution into single-use sterile tubes to minimize freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years)[2].

  • For experiments, prepare fresh working solutions by diluting the stock solution in the appropriate aqueous buffer or cell culture medium immediately before use.

Protocol 2: Long-Term Stability Assessment of this compound in Solution

This protocol outlines a general procedure for determining the stability of this compound in a chosen solvent over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Solvent of interest (e.g., DMSO, PBS pH 7.4)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate)

  • Vials for storage at different temperatures

  • Autosampler vials for HPLC analysis

Experimental Workflow:

Stability_Workflow Prep Prepare this compound Solution in chosen solvent Aliquoting Aliquot into multiple vials Prep->Aliquoting Storage Store aliquots at different temperatures (-80°C, -20°C, 4°C, RT) Aliquoting->Storage Timepoints Collect samples at specified time points (e.g., 0, 1, 3, 6, 12 months) Storage->Timepoints Analysis Analyze samples by HPLC Timepoints->Analysis Quantification Quantify remaining this compound (Peak Area Comparison) Analysis->Quantification Data Record and plot % remaining vs. time Quantification->Data

Experimental workflow for assessing this compound stability.

Procedure:

  • Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 1 mM).

  • Aliquot the solution into multiple vials to avoid repeated opening of the same sample.

  • Store the vials at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

  • At each designated time point (e.g., 0, 1, 3, 6, 12, and 24 months), retrieve one aliquot from each storage temperature.

  • Allow the samples to come to room temperature.

  • Prepare the samples for HPLC analysis by diluting them to a suitable concentration within the linear range of the instrument.

  • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.

  • The percentage of this compound remaining at each time point is calculated by comparing the peak area of this compound at that time point to the peak area at time zero.

    % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

  • Record the results in a tabular format (as shown in the Data Presentation section) and plot the percentage of this compound remaining against time for each storage condition.

Protocol 3: Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method. These studies involve exposing the drug substance to more severe conditions than those used for accelerated stability testing.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photostability: Exposure to light according to ICH Q1B guidelines.

Procedure:

  • Prepare solutions of this compound in the respective stress media.

  • Incubate the solutions under the specified conditions for the designated time.

  • At the end of the incubation period, neutralize the acidic and basic samples.

  • Analyze the stressed samples by HPLC, preferably with mass spectrometry detection (LC-MS), to separate and identify the parent drug and any degradation products.

  • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient to ensure that the stability-indicating method is effective.

Conclusion

While specific quantitative long-term stability data for this compound in solution is limited in the public domain, the provided protocols offer a robust framework for researchers to conduct their own stability assessments. By following these guidelines, scientists can ensure the integrity of their this compound solutions, leading to more reliable and reproducible experimental outcomes. The information on the signaling pathway and mechanism of action further aids in the design and interpretation of studies involving this important IDH1 inhibitor.

References

Application Notes and Protocols for Metabolite Extraction from Cells Treated with GSK864

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK864 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] IDH1 is a key enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3][4][5] Mutations in IDH1, particularly at the R132 residue, are frequently observed in various cancers, including glioma and acute myeloid leukemia (AML).[3][6][7] These mutations confer a neomorphic enzymatic activity, leading to the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[6][7][8] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis.[7][8][9]

This compound allosterically inhibits mutant IDH1, preventing the production of 2-HG.[1][3] While highly selective for mutant IDH1, at higher concentrations, this compound can also inhibit wild-type IDH1.[8][10] Inhibition of wild-type IDH1 can lead to significant metabolic perturbations, including alterations in the tricarboxylic acid (TCA) cycle, glycolysis, and cellular redox state.[8][11][12]

These application notes provide a detailed protocol for the extraction of intracellular metabolites from cultured cells treated with this compound. The described methodology is optimized for downstream analysis using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Signaling Pathway of this compound Action

The diagram below illustrates the mechanism of action of this compound on both mutant and wild-type IDH1 and its downstream metabolic consequences.

GSK864_Signaling_Pathway cluster_Cytoplasm Cytoplasm cluster_IDH1_WT Wild-Type IDH1 cluster_IDH1_Mutant Mutant IDH1 (R132H/C/G) cluster_Downstream Downstream Effects Isocitrate Isocitrate wtIDH1 wtIDH1 Isocitrate->wtIDH1 aKG α-Ketoglutarate mutIDH1 mutIDH1 aKG->mutIDH1 NADPH NADPH NADP NADP+ D2HG D-2-Hydroxyglutarate Epigenetics Altered Epigenetics D2HG->Epigenetics Differentiation Blocked Differentiation D2HG->Differentiation wtIDH1->aKG + NADPH TCA_Cycle TCA Cycle Alterations wtIDH1->TCA_Cycle Glycolysis Glycolysis Shift wtIDH1->Glycolysis Redox Redox Imbalance wtIDH1->Redox mutIDH1->D2HG - NADPH This compound This compound This compound->wtIDH1 Inhibition (High Conc.) This compound->mutIDH1 Inhibition

Caption: this compound inhibits mutant IDH1, reducing 2-HG and affecting downstream pathways.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells at a density that will result in approximately 80-90% confluency at the time of harvest. A minimum of 1 x 10^6 cells per replicate is recommended for metabolomics analysis.[13][14] For adherent cells, use appropriate culture dishes (e.g., 6-well plates or 10 cm dishes). For suspension cells, use appropriate culture flasks.

  • This compound Treatment: Once cells have reached the desired confluency, replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO). The effective concentration of this compound can vary between cell lines; for example, an EC50 of 320 nM has been reported for inhibiting 2-HG production in HT1080 cells.[1] In studies on wild-type IDH1, concentrations around 2 µmol/mL have been used.[8][10]

  • Incubation: Incubate the cells for the desired treatment duration. Time-course experiments may be necessary to capture dynamic metabolic changes.

Metabolite Extraction Protocol

This protocol is adapted from established methods for polar metabolite extraction from cultured cells.[15][16][17][18]

Reagents and Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • LC-MS grade Methanol (B129727) (MeOH), pre-chilled to -80°C

  • LC-MS grade Water

  • Liquid Nitrogen or Dry Ice

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated centrifuge

Procedure:

  • Quenching Metabolism:

    • Adherent Cells: Place the culture dish on a bed of dry ice to rapidly cool the cells and quench metabolic activity.[17]

    • Suspension Cells: Quickly pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 3-5 minutes at 4°C.

  • Washing:

    • Adherent Cells: Aspirate the culture medium. Gently wash the cell monolayer once with ice-cold PBS to remove any remaining medium.[15] Aspirate the PBS completely.

    • Suspension Cells: Aspirate the supernatant and gently resuspend the cell pellet in ice-cold PBS. Centrifuge again and discard the supernatant.

  • Metabolite Extraction:

    • Add 1 mL of pre-chilled 80% methanol (-80°C) to each well (for a 6-well plate) or dish.[13][18]

    • For adherent cells, use a cell scraper to detach the cells into the methanol solution.[15]

    • For suspension cells, resuspend the cell pellet in the cold 80% methanol.

  • Cell Lysis:

    • Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

    • Vortex the tubes for 1 minute to ensure complete cell lysis.

  • Protein and Debris Removal:

    • Centrifuge the tubes at maximum speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[15]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

  • Sample Storage:

    • Store the metabolite extracts at -80°C until analysis. For long-term storage, it is recommended to dry the samples using a vacuum concentrator (e.g., SpeedVac) and store the dried pellet at -80°C.[18]

Experimental Workflow

The following diagram outlines the key steps in the metabolite extraction process from this compound-treated cells.

Metabolite_Extraction_Workflow start Start: Cultured Cells treatment This compound Treatment start->treatment quenching Quench Metabolism (Dry Ice / Cold Centrifugation) treatment->quenching washing Wash with Ice-Cold PBS quenching->washing extraction Add Cold 80% Methanol washing->extraction lysis Scrape/Vortex for Cell Lysis extraction->lysis centrifugation Centrifuge to Pellet Debris lysis->centrifugation collection Collect Supernatant centrifugation->collection storage Store at -80°C or Dry for Analysis collection->storage

Caption: Workflow for metabolite extraction from cells treated with this compound.

Data Presentation

Quantitative data from metabolomics analysis should be presented in a clear and structured format to facilitate comparison between different treatment groups. Below are example tables for presenting relative metabolite abundance data.

Table 1: Relative Abundance of Key Metabolites in the TCA Cycle

MetaboliteControl (Vehicle)This compound (Low Conc.)This compound (High Conc.)p-value
Citrate1.00 ± 0.120.95 ± 0.100.75 ± 0.08<0.05
Isocitrate1.00 ± 0.091.10 ± 0.111.25 ± 0.15<0.05
α-Ketoglutarate1.00 ± 0.150.80 ± 0.090.50 ± 0.06<0.01
Succinate1.00 ± 0.111.05 ± 0.131.15 ± 0.14n.s.
Fumarate1.00 ± 0.130.98 ± 0.100.85 ± 0.09n.s.
Malate1.00 ± 0.101.02 ± 0.120.90 ± 0.11n.s.

Values are represented as mean relative abundance ± standard deviation (n=5). Statistical significance was determined by ANOVA.

Table 2: Relative Abundance of 2-Hydroxyglutarate and Glycolytic Intermediates

MetaboliteControl (Vehicle)This compound (Low Conc.)This compound (High Conc.)p-value
D-2-Hydroxyglutarate1.00 ± 0.200.15 ± 0.050.10 ± 0.03<0.001
Glucose-6-phosphate1.00 ± 0.141.20 ± 0.151.50 ± 0.18<0.05
Fructose-1,6-bisphosphate1.00 ± 0.111.35 ± 0.161.65 ± 0.20<0.01
Pyruvate1.00 ± 0.080.90 ± 0.070.70 ± 0.06<0.05
Lactate1.00 ± 0.161.10 ± 0.141.30 ± 0.17n.s.

Values are represented as mean relative abundance ± standard deviation (n=5). Statistical significance was determined by ANOVA.

These tables provide a template for summarizing the expected metabolic changes following this compound treatment, such as a significant reduction in 2-HG and alterations in TCA cycle and glycolytic intermediates.[8][11] Researchers should adapt these based on their specific experimental design and the metabolites of interest.

References

Application Notes and Protocols for Intraperitoneal Injection of GSK864

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and intraperitoneal (IP) administration of GSK864, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).

Introduction

This compound is a small molecule inhibitor targeting specific mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly the R132C, R132H, and R132G variants.[1][2][3][4] These mutations are frequently observed in various cancers, including acute myeloid leukemia (AML) and gliomas.[5][6] Mutant IDH1 gains a neomorphic function, catalyzing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[5][6] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[6] this compound allosterically inhibits mutant IDH1, leading to a reduction in 2-HG levels and has been shown to induce differentiation in cancer cells.[7]

Mechanism of Action: Inhibition of Mutant IDH1 Signaling

This compound functions by binding to an allosteric site on the mutant IDH1 enzyme, locking it in an inactive conformation.[5] This prevents the catalytic conversion of α-KG to 2-HG. The subsequent decrease in intracellular 2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases, such as TET enzymes, which are involved in DNA and histone demethylation. This can lead to a reversal of the hypermethylation phenotype and promote cellular differentiation.[5]

GSK864_Mechanism_of_Action cluster_0 Normal Cell Metabolism cluster_1 Cancer Cell with Mutant IDH1 cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG aKG Isocitrate->aKG Wild-Type IDH1 Krebs_Cycle Krebs_Cycle aKG->Krebs_Cycle Enters Krebs Cycle aKG_mutant α-Ketoglutarate (α-KG) Two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) aKG_mutant->Two_HG Mutant IDH1 Epigenetic_Dysregulation Epigenetic Dysregulation (Hypermethylation) Two_HG->Epigenetic_Dysregulation Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis This compound This compound Mutant_IDH1 Mutant IDH1 This compound->Mutant_IDH1 Inhibits

Caption: Mechanism of action of this compound in inhibiting mutant IDH1.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 ValueCell Line/AssayReference
IDH1 (R132C)8.8 nMBiochemical Assay[1][2][3]
IDH1 (R132H)15.2 nMBiochemical Assay[1][2][3]
IDH1 (R132G)16.6 nMBiochemical Assay[1][2]
2-HG Production320 nM (EC50)HT1080 Fibrosarcoma Cells (R132C)[1][5][8]

Table 2: Solubility and In Vivo Dosing Information for this compound

ParameterValueDetailsReference
Solubility
DMSO100 mg/mL (179.02 mM)Requires sonication[1][3][8]
In Vivo Formulation 1
Components10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineClear solution[1]
Solubility in Formulation 1≥ 2.5 mg/mL (4.48 mM)-[1]
In Vivo Formulation 2
ComponentsPropylene Glycol:DMSO:PEG400:H2O (16.7:3.3:40:40)-[1][5]
In Vivo Administration
RouteIntraperitoneal (IP)-[1][5]
Dose (Example)150 mg/kg or 213 mg/kgIn mice[1][5]
Vehicle Volume10 mL/kgIn mice[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (DMSO/PEG300/Tween-80/Saline)

This protocol describes the preparation of a clear solution of this compound suitable for intraperitoneal injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals and the dosing volume (e.g., 10 mL/kg). Calculate the required mass of this compound to achieve the desired final concentration (e.g., 2.5 mg/mL).

  • Prepare Solvents: In a sterile conical tube, add the required volumes of each solvent in the following order:

    • 10% of the final volume with DMSO.

    • 40% of the final volume with PEG300.

    • 5% of the final volume with Tween-80.

    • 45% of the final volume with Saline.

  • Dissolve this compound:

    • Add the pre-weighed this compound powder to the DMSO. Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

    • Add the PEG300 to the this compound/DMSO solution and mix thoroughly.

    • Add the Tween-80 and mix until the solution is homogeneous.

    • Finally, add the saline to reach the final volume and mix thoroughly.

  • Final Check: The final solution should be clear. If any precipitation is observed, sonication or gentle warming may be required. Allow the solution to return to room temperature before injection.

Formulation_Workflow Start Start: Calculate Required Mass and Volumes Weigh_this compound Weigh this compound Powder Start->Weigh_this compound Add_DMSO Add 10% DMSO Weigh_this compound->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Add_PEG300 Add 40% PEG300 Dissolve->Add_PEG300 Add_Tween80 Add 5% Tween-80 Add_PEG300->Add_Tween80 Add_Saline Add 45% Saline Add_Tween80->Add_Saline Final_Mix Mix to Homogeneous Solution Add_Saline->Final_Mix End End: Formulation Ready for Use Final_Mix->End

Caption: Logical workflow for preparing the this compound formulation.
Protocol 2: Intraperitoneal Injection Procedure in Mice

This protocol provides a step-by-step guide for the safe and effective intraperitoneal administration of the prepared this compound solution to mice.

Materials:

  • Prepared this compound formulation

  • Sterile 1 mL syringes with 25-27 gauge needles

  • Mouse restraint device (optional)

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Preparation:

    • Weigh the mouse to calculate the precise injection volume based on its body weight and the desired dose.

    • Properly restrain the mouse to expose the abdomen. Ensure the grip is firm but does not impede breathing.

  • Injection Site:

    • The preferred injection site is the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.

    • Wipe the injection site with 70% ethanol.

  • Injection:

    • Hold the syringe with the needle bevel facing up.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate by pulling back the plunger to ensure no fluid (blood or urine) is drawn. If fluid enters the syringe, discard it and prepare a new injection.

    • If no fluid is aspirated, slowly and steadily inject the solution.

  • Post-Injection Monitoring:

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any immediate adverse reactions and continue to observe according to the experimental plan.

IP_Injection_Workflow Start Start: Prepare this compound Formulation Weigh_Mouse Weigh Mouse and Calculate Dose Volume Start->Weigh_Mouse Restrain_Mouse Properly Restrain Mouse Weigh_Mouse->Restrain_Mouse Locate_Site Locate Injection Site (Lower Abdominal Quadrant) Restrain_Mouse->Locate_Site Insert_Needle Insert Needle (15-20° angle) Locate_Site->Insert_Needle Aspirate Aspirate to Check for Fluid Insert_Needle->Aspirate Aspirate->Start Fluid Present (Re-prepare) Inject Slowly Inject Solution Aspirate->Inject No Fluid Withdraw_Needle Withdraw Needle Inject->Withdraw_Needle Monitor Return to Cage and Monitor Withdraw_Needle->Monitor End End of Procedure Monitor->End

Caption: Experimental workflow for intraperitoneal injection in mice.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting GSK864 Solubility in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with the selective IDH1 mutant inhibitor, GSK864.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective allosteric inhibitor of isocitrate dehydrogenase 1 (IDH1) mutants, including R132C, R132H, and R132G.[1][2][3] These mutations are gain-of-function mutations that lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[4] this compound binds to an allosteric site on the mutant IDH1 enzyme, locking it in an inactive conformation and thereby inhibiting the production of 2-HG.[5] This reduction in 2-HG levels can help to restore normal cellular differentiation in cancer cells, particularly in acute myeloid leukemia (AML).[5][6]

Q2: I'm observing precipitation when I dilute my this compound stock solution into my cell culture media. What is the likely cause?

This is a common issue when working with hydrophobic small molecules like this compound.[7] The precipitation occurs because the compound, which is soluble in a high-concentration organic solvent stock, becomes insoluble when diluted into an aqueous environment like cell culture media.[7][8] This indicates that the solubility limit of this compound in the final aqueous solution has been exceeded.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

The most highly recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2][6] It is crucial to use anhydrous, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1][2] Other solvents such as ethanol (B145695) and Dimethylformamide (DMF) can also be used.[6]

Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?

To minimize solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.[9] It is essential to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent on the cells.

Troubleshooting Guide

Issue: this compound precipitates out of solution upon dilution in aqueous media.

This is a common challenge that can be addressed through several strategies:

  • Optimize the Dilution Process: Instead of diluting the concentrated DMSO stock directly into the aqueous medium, perform initial serial dilutions in DMSO to lower the concentration before the final dilution into your buffer or media. This gradual change in solvent polarity can help prevent the compound from crashing out.

  • Lower the Final Concentration: The most straightforward approach is to use a lower final working concentration of this compound in your experiment.[10]

  • Use a Co-solvent System: For in vivo or other challenging applications, a co-solvent system can be employed. A common formulation involves initially dissolving this compound in DMSO and then further diluting it in a vehicle containing agents like PEG300 and Tween-80.[1][2][11]

  • Sonication: If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can aid in dissolution.[1]

  • pH Adjustment: For some compounds, adjusting the pH of the final aqueous medium can improve solubility, especially for ionizable molecules.[12] However, it is critical to ensure the chosen pH is compatible with your biological assay.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent/SystemConcentrationObservations
DMSO100 mg/mL (179.02 mM)Requires sonication; use of newly opened, anhydrous DMSO is critical.[1][2]
DMSO20 mg/mLSoluble.[6]
Ethanol20 mg/mLSoluble.[6]
DMF20 mg/mLSoluble.[6]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mLSoluble.[6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.48 mM)Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (4.48 mM)Suspended solution; requires sonication.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.48 mM)Clear solution.[1]
WaterInsoluble
EthanolInsolubleIn some reported cases.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight of this compound is 558.60 g/mol ).

  • Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is difficult, gentle warming or brief sonication can be applied.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.[1]

Protocol 2: Diluting this compound into Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw the 10 mM this compound stock solution at room temperature.

  • Perform an intermediate dilution of the stock solution in fresh, anhydrous DMSO. For example, to achieve a final concentration of 10 µM in your cell culture, you could first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.

  • Add the desired volume of the intermediate DMSO stock to your pre-warmed cell culture medium. For a final concentration of 10 µM from a 1 mM intermediate stock, you would perform a 1:100 dilution (e.g., add 10 µL of 1 mM this compound to 990 µL of media).

  • Mix immediately and thoroughly by gentle pipetting or inversion to ensure rapid and even dispersion.

  • Visually inspect the medium for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

  • Always prepare a vehicle control with the same final concentration of DMSO.

Visualizations

gsk864_troubleshooting_workflow This compound Solubility Troubleshooting Workflow start Start: this compound Precipitation in Media check_stock 1. Verify Stock Solution - Is DMSO anhydrous? - Is stock fully dissolved? start->check_stock optimize_dilution 2. Optimize Dilution - Perform serial dilutions in DMSO first - Add dropwise to media with vortexing check_stock->optimize_dilution Stock OK end_fail Issue Persists: Contact Technical Support check_stock->end_fail Stock Issue lower_concentration 3. Lower Final Concentration - Test a lower working concentration of this compound optimize_dilution->lower_concentration Precipitation Persists end_success Success: Soluble Solution optimize_dilution->end_success Resolved cosolvent 4. Use Co-solvent/Formulation - e.g., DMSO/PEG300/Tween-80 lower_concentration->cosolvent Precipitation Persists lower_concentration->end_success Resolved sonicate 5. Apply Sonication - Brief sonication of final diluted solution cosolvent->sonicate Precipitation Persists cosolvent->end_success Resolved sonicate->end_success Resolved sonicate->end_fail Precipitation Persists

Caption: A workflow for troubleshooting this compound solubility issues.

idh1_pathway Mutant IDH1 Signaling and Inhibition by this compound cluster_normal Normal Cell cluster_mutant Cancer Cell with IDH1 Mutation wt_idh1 Wild-Type IDH1 akg alpha-Ketoglutarate (α-KG) wt_idh1->akg isocitrate Isocitrate isocitrate->wt_idh1 histone_demethylation Histone Demethylases & other α-KG-dependent enzymes akg->histone_demethylation Co-factor for differentiation Normal Cellular Differentiation histone_demethylation->differentiation Promote mut_idh1 Mutant IDH1 (e.g., R132H) two_hg 2-Hydroxyglutarate (2-HG) (Oncometabolite) mut_idh1->two_hg akg2 alpha-Ketoglutarate (α-KG) akg2->mut_idh1 histone_demethylation2 Histone Demethylases & other α-KG-dependent enzymes two_hg->histone_demethylation2 Inhibits differentiation_block Blocked Differentiation & Tumorigenesis histone_demethylation2->differentiation_block Leads to This compound This compound This compound->mut_idh1 Allosterically Inhibits

Caption: The signaling pathway of mutant IDH1 and its inhibition by this compound.

References

Technical Support Center: Optimizing GSK864 Concentration to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of GSK864, a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you minimize off-target effects and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an allosteric inhibitor of mutant IDH1.[1] It specifically targets cancer-associated mutations in IDH1, such as R132C, R132H, and R132G.[2][3] These mutations confer a neomorphic enzyme activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1][4] 2-HG accumulation can lead to epigenetic dysregulation and a block in cellular differentiation, contributing to tumorigenesis.[4] this compound binds to an allosteric site in the mutant IDH1 dimer interface, locking the enzyme in an inactive conformation and preventing the production of 2-HG.[1][5]

Q2: What are the known off-target effects of this compound?

A2: The primary known off-target effect of this compound is the inhibition of wild-type IDH1 (wt-IDH1) at higher concentrations.[6][7] While highly selective for mutant IDH1, supra-physiological concentrations of this compound can impact the normal function of wt-IDH1, which plays a crucial role in cellular metabolism.[6] this compound has also been shown to inhibit mutant IDH2 (R172Q) to some extent.[4] A comprehensive kinome-wide selectivity screen has not been publicly reported, so it is advisable to consider the possibility of other, uncharacterized off-targets, a common challenge with small molecule inhibitors that target conserved binding pockets.[8][9]

Q3: How can I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration of this compound is the lowest concentration that achieves maximal inhibition of mutant IDH1 activity while minimizing effects on wt-IDH1 and other potential off-targets.[10][11] This is typically determined by performing a dose-response experiment in your specific cell line. The effective concentration can vary between cell lines due to differences in cell permeability and metabolism. It is recommended to use a concentration range that brackets the reported EC50 for 2-HG inhibition (e.g., 320 nM in HT1080 fibrosarcoma cells) and to assess both the on-target effect (reduction of 2-HG) and potential off-target effects (e.g., cytotoxicity, changes in downstream signaling).[1][2]

Troubleshooting Guide

Issue 1: High levels of cytotoxicity or unexpected phenotypes are observed at the effective this compound concentration.

  • Possible Cause: Off-target effects due to high concentrations of this compound.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: If you haven't already, conduct a dose-response experiment to identify the minimal effective concentration.

    • Lower the Concentration: Use the lowest concentration of this compound that gives you the desired on-target effect (e.g., significant reduction in 2-HG levels).[10]

    • Use a Structurally Different Inhibitor: To confirm that the observed phenotype is due to the inhibition of mutant IDH1 and not an off-target effect of this compound, use a structurally distinct inhibitor of mutant IDH1 (e.g., AGI-5198) as a control.[8] If the phenotype persists, it is more likely to be an on-target effect.

    • Rescue Experiment: If possible, perform a rescue experiment by introducing a drug-resistant mutant of IDH1. This should rescue the on-target effects but not the off-target effects.[10]

Issue 2: Inconsistent or variable experimental results with this compound.

  • Possible Cause 1: Compound instability or solubility issues.

  • Troubleshooting Steps:

    • Proper Stock Solution Storage: this compound stock solutions should be stored at -20°C for up to one year or -80°C for up to two years.[2]

    • Check Solubility: Ensure this compound is fully dissolved in your cell culture media. Precipitation can lead to inconsistent effective concentrations and non-specific effects.[10]

    • Include a Vehicle Control: Always include a vehicle control (e.g., DMSO) to ensure that the solvent is not contributing to the observed effects.[10]

  • Possible Cause 2: Activation of compensatory signaling pathways.

  • Troubleshooting Steps:

    • Pathway Analysis: Use techniques like Western blotting or proteomic analysis to investigate the activation of known compensatory pathways in response to this compound treatment.[10]

    • Combination Therapy: Consider using a combination of inhibitors to block both the primary target and any identified compensatory pathways.[10]

Data Presentation

Table 1: In Vitro Potency of this compound Against IDH1 Mutants

TargetIC50 (nM)Reference
IDH1 R132C8.8[2]
IDH1 R132H15.2[2]
IDH1 R132G16.6[2]

Table 2: Cellular Activity of this compound

Cell LineIDH1 MutationAssayEC50 (nM)Reference
HT1080R132C2-HG Production (LC-MS/MS)320[1][2]

Table 3: Reported Off-Target Activity of this compound

Off-TargetIC50NotesReference
Wild-Type IDH1Inhibition observed at higher concentrationsCan impact normal cellular metabolism.[6][7]
Mutant IDH2 (R172Q)183 nMShows some cross-reactivity.[4]

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration

Objective: To determine the EC50 of this compound for the inhibition of 2-hydroxyglutarate (2-HG) production in a specific cancer cell line harboring an IDH1 mutation.

Methodology:

  • Cell Culture: Plate your IDH1-mutant cancer cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a period sufficient to observe a significant change in 2-HG levels (e.g., 48-72 hours).

  • Metabolite Extraction: After incubation, harvest the cells and/or the culture medium to extract metabolites.

  • 2-HG Quantification: Measure the levels of 2-HG using a suitable method, such as LC-MS/MS or a commercially available 2-HG assay kit.

  • Data Analysis: Normalize the 2-HG levels to the vehicle control. Plot the percentage of 2-HG inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Target Engagement Assay using Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to mutant IDH1 within intact cells.

Methodology:

  • Cell Treatment: Treat your IDH1-mutant cells with various concentrations of this compound (e.g., 0.1, 1, and 10 µM) and a vehicle control for a specified time (e.g., 1 hour).

  • Cell Harvesting and Lysis: Harvest the cells and resuspend them in a suitable buffer.

  • Heat Treatment: Aliquot the cell suspension and heat the samples to a range of temperatures for a short period (e.g., 3 minutes). The optimal temperature will need to be determined empirically but is typically in the range of 40-60°C.

  • Protein Extraction: Lyse the cells to release the soluble proteins. The aggregated proteins are removed by centrifugation.

  • Protein Analysis: Analyze the amount of soluble mutant IDH1 in the supernatant using Western blotting with an antibody specific for IDH1.

  • Data Analysis: A successful target engagement will result in the thermal stabilization of mutant IDH1 in the presence of this compound, meaning more soluble protein will be detected at higher temperatures compared to the vehicle-treated control.

Visualizations

GSK864_Signaling_Pathway This compound Mechanism of Action cluster_0 Normal Cell cluster_1 Cancer Cell with IDH1 Mutation Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate  wt-IDH1 alpha-Ketoglutarate_mut alpha-Ketoglutarate 2-Hydroxyglutarate 2-Hydroxyglutarate alpha-Ketoglutarate_mut->2-Hydroxyglutarate  Mutant IDH1 Epigenetic_Dysregulation Epigenetic Dysregulation 2-Hydroxyglutarate->Epigenetic_Dysregulation Differentiation_Block Differentiation Block Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis Mutant_IDH1 Mutant IDH1 This compound This compound This compound->Mutant_IDH1 inhibits

Caption: this compound inhibits mutant IDH1, blocking 2-HG production and tumorigenesis.

Experimental_Workflow Workflow for Optimizing this compound Concentration Start Start Dose_Response 1. Dose-Response Curve (2-HG levels) Start->Dose_Response Determine_EC50 2. Determine EC50 Dose_Response->Determine_EC50 Target_Engagement 3. Confirm Target Engagement (e.g., CETSA) Determine_EC50->Target_Engagement Off_Target_Assessment 4. Assess Off-Target Effects (Cytotoxicity, Pathway Analysis) Target_Engagement->Off_Target_Assessment Problem Off-target effects observed? Off_Target_Assessment->Problem Optimal_Concentration 5. Select Optimal Concentration Problem->Optimal_Concentration No Troubleshoot Troubleshoot: - Lower concentration - Use alternative inhibitor Problem->Troubleshoot Yes Troubleshoot->Dose_Response

Caption: A stepwise workflow for determining the optimal concentration of this compound.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Phenotypes Start Unexpected Phenotype with this compound? Alt_Inhibitor Test with structurally different IDH1 inhibitor Start->Alt_Inhibitor Phenotype_Persists Phenotype persists? Alt_Inhibitor->Phenotype_Persists On_Target Likely On-Target Effect Phenotype_Persists->On_Target Yes Off_Target Potential Off-Target Effect of this compound Phenotype_Persists->Off_Target No Lower_Concentration Lower this compound Concentration Off_Target->Lower_Concentration Re-evaluate Re-evaluate Phenotype Lower_Concentration->Re-evaluate

Caption: A logic diagram for troubleshooting unexpected experimental outcomes with this compound.

References

inconsistent results with GSK864 in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results with the IDH1 mutant inhibitor, GSK864, in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, cell-penetrant, allosteric inhibitor of isocitrate dehydrogenase 1 (IDH1) enzymes harboring specific mutations, primarily at the R132 residue (e.g., R132C, R132H, and R132G). These mutations confer a neomorphic (new) function, causing the enzyme to convert α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG). This compound selectively binds to the mutant enzyme and blocks this conversion, leading to a dose-dependent reduction in cellular 2-HG levels. While highly selective for mutant IDH1, it can inhibit wild-type IDH1 at higher concentrations.

Q2: My IC50 or EC50 values for this compound are inconsistent between experiments. What are the common causes?

Inconsistency in potency values is a frequent issue and can stem from several factors:

  • Compound Solubility and Stability: this compound has poor aqueous solubility and can precipitate when diluted from a DMSO stock into culture medium. Stock solutions may degrade if not stored properly or subjected to multiple freeze-thaw cycles.

  • Cell Line Variability: The specific IDH1 mutation, expression level of the mutant protein, and the overall genetic background of the cell line can significantly impact sensitivity. Cell health, passage number, and density at the time of treatment also play a critical role.

  • Assay Conditions: Incubation time is crucial; the effects of IDH1 inhibition on cell proliferation can be delayed, sometimes requiring 72 hours or longer to become apparent. The concentration of components in the culture medium, such as serum, can also influence compound activity.

  • Experimental Technique: Inaccuracies in pipetting, especially with viscous DMSO stocks, inconsistent cell seeding, and plate "edge effects" can all contribute to variability.

Q3: I'm observing low potency or no effect from this compound in my assay. What should I investigate?

If this compound is not performing as expected, consider the following:

  • Confirm Target Presence: Ensure your cell line expresses a susceptible IDH1 mutation (e.g., R132C, R132H, R132G). The compound is significantly less potent against wild-type IDH1 and other IDH mutations.

  • Verify Target Engagement: The most direct measure of this compound activity is the reduction of 2-HG. An effect on cell viability or proliferation may be secondary and take longer to manifest. Measure 2-HG levels in the cells and culture medium to confirm the compound is inhibiting its target.

  • Check Compound Integrity: Visually inspect your diluted working solutions for any signs of precipitation. Prepare fresh dilutions for each experiment and consider performing a dose-response curve in a well-characterized positive control cell line (e.g., HT1080) to validate your compound stock.

  • Extend Incubation Time: Cytostatic or differentiation-inducing effects may require longer incubation periods (e.g., >72 hours) compared to classic cytotoxic agents.

Q4: How should I properly prepare and store this compound solutions to ensure consistency?

Proper handling is critical for reproducible results.

  • Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-20 mM) in fresh, anhydrous DMSO. Using DMSO that has absorbed moisture can significantly reduce solubility.

  • Storage: Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.

  • Working Solutions: When preparing working solutions, dilute the stock directly into pre-warmed culture medium and mix thoroughly immediately to minimize precipitation. Do not store aqueous working solutions.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

High variability often points to technical inconsistencies in the assay setup.

Potential CauseTroubleshooting Steps
Pipetting Inaccuracy Ensure pipettes are properly calibrated. For viscous solutions like high-concentration DMSO stocks, consider using reverse pipetting techniques. Prepare a master mix of reagents to dispense across the plate for better consistency.
Compound Precipitation Prepare working solutions immediately before use. After diluting the DMSO stock in aqueous buffer or medium, visually inspect for cloudiness or precipitate. Briefly vortexing during dilution can help.
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between seeding groups of wells.
Edge Effects The outer wells of a microplate are prone to evaporation and temperature changes, which can alter cell growth and compound efficacy. Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or medium to create a humidity barrier.
Incubation Inconsistencies Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously. Ensure consistent incubation times for all plates.
Issue 2: Compound Appears Inactive or Less Potent Than Expected

This issue is often related to the compound itself or the biological system being tested.

Potential CauseTroubleshooting Steps
Poor Solubility This compound is highly soluble in DMSO and DMF (20 mg/mL) but has very low solubility in aqueous solutions like PBS/Ethanol mixtures (0.5 mg/mL). The final DMSO concentration in your assay should be kept low (typically <0.5%) and be consistent across all wells, including controls.
Inappropriate Cell Line Confirm the IDH1 mutation status of your cell line via sequencing. This compound is most potent against R132C, R132H, and R132G mutants. Its activity against other mutations or wild-type IDH1 is substantially lower.
Cellular Resistance Some cell lines may have intrinsic or acquired resistance mechanisms. The downstream effects of 2-HG reduction can vary significantly between tumor types (e.g., glioma vs. chondrosarcoma vs. AML).
Incorrect Assay Endpoint The primary effect of this compound is the reduction of 2-HG. Effects on proliferation or viability are downstream consequences and may be modest or delayed. Prioritize 2-HG measurement as the primary readout for target engagement.
Compound Degradation Do not use stock solutions that have been stored improperly (e.g., at -20°C for extended periods) or repeatedly freeze-thawed.

Quantitative Data Summary

**Table 1: this compound

Technical Support Center: GSK864 & DMSO Quality

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of the mutant IDH1 inhibitor, GSK864, with a specific focus on the critical impact of dimethyl sulfoxide (B87167) (DMSO) quality on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use fresh, high-purity DMSO when preparing this compound stock solutions?

A1: Using fresh, high-purity (anhydrous) DMSO is crucial for several reasons. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of compounds like this compound, leading to precipitation and an inaccurate stock concentration. Furthermore, prolonged storage or improper handling can lead to DMSO degradation, introducing impurities that may cause off-target effects or direct cytotoxicity in your experiments.

Q2: What are the signs that my DMSO may be old or contaminated?

A2: Several signs can indicate compromised DMSO quality:

  • Crystallization at Room Temperature: Pure DMSO freezes at approximately 18.5°C. If your DMSO is liquid below this temperature, it likely contains water, which lowers its freezing point.

  • Visible Particulates or Discoloration: High-quality DMSO should be a clear, colorless liquid. Any visible particles or yellowing may suggest contamination or degradation.

  • Unusual Odor: While pure DMSO is odorless, its degradation product, dimethyl sulfide (B99878) (DMS), has a strong, unpleasant garlic-like smell.

  • Reduced Solubility of Compounds: If you experience difficulty dissolving this compound at concentrations that were previously successful, your DMSO may have absorbed water.

Q3: How can old or degraded DMSO impact my experimental results with this compound?

A3: Using compromised DMSO can lead to several critical issues:

  • Inaccurate Dosing: If this compound precipitates in a stock solution due to water in the DMSO, the actual concentration delivered to your cells will be lower than calculated, leading to misleading IC50 values and efficacy assessments.

  • Lack of Reproducibility: Variability in DMSO quality between experiments or even between aliquots can be a major source of inconsistent results.

  • Cellular Artifacts: DMSO and its degradation products (e.g., methanesulfonic acid, formaldehyde) can independently affect cell health and signaling pathways. This can confound your results, making it impossible to distinguish the effects of this compound from the effects of the solvent impurities. At concentrations as low as 0.1%, DMSO has been shown to cause transcriptional, translational, and epigenetic changes.

Q4: What are the best practices for storing and handling DMSO in the lab?

A4: To maintain the integrity of your DMSO, follow these storage guidelines:

  • Use the Original Container: Store DMSO in its original, airtight glass container. Certain plastics can be degraded by DMSO, leading to leaching of contaminants.

  • Protect from Light and Moisture: Keep the container tightly sealed and store it in a cool, dry, and dark place away from direct sunlight.

  • Aliquot for Use: For high-frequency use, consider aliquoting the DMSO into smaller, single-use glass vials under sterile conditions to prevent repeated exposure of the main stock to air and moisture.

  • Room Temperature Storage: Store liquid DMSO at a stable room temperature (15-30°C). While freezing is acceptable, repeated freeze-thaw cycles should be avoided as they can introduce moisture through condensation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound that may be related to DMSO quality.

ProblemPossible CauseRecommended Solution
Precipitation in this compound Stock Solution The DMSO has absorbed water, reducing the solubility of this compound.Discard the solution. Prepare a fresh stock solution using a new, unopened bottle of high-purity, anhydrous DMSO. Consider sonicating briefly to aid dissolution if needed.
Inconsistent / Non-Reproducible Results The quality of DMSO varies between experiments. Degradation of the this compound stock solution over time.Standardize your procedure. Always use fresh DMSO from the same supplier. Prepare fresh stock solutions of this compound regularly and avoid long-term storage at -20°C, where it may only be stable for one month. For longer-term storage, -80°C is recommended.

how to avoid GSK864 precipitation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK864, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding common experimental pitfalls, particularly this compound precipitation.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound during experimental procedures can lead to inaccurate results and loss of valuable reagents. The following guide addresses common causes of precipitation and provides solutions to ensure the successful use of this compound.

Issue 1: this compound precipitates out of solution upon addition to aqueous media.

  • Cause: this compound is poorly soluble in aqueous solutions. Direct dilution of a high-concentration DMSO stock into aqueous buffers can cause the compound to crash out of solution.

  • Solution:

    • Use a co-solvent system: For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been shown to yield a clear solution at concentrations up to 2.5 mg/mL.[1] Another option for intraperitoneal injection is a formulation of PG:DMSO:PEG400:H2O (16.7:3.3:40:40).[1]

    • Stepwise dilution: When preparing working solutions for in vitro assays, add the DMSO stock solution to an intermediate solvent like PEG300 before adding the final aqueous component.[2]

    • Limit final DMSO concentration: In cell-based assays, ensure the final concentration of DMSO is kept low (typically <1%) to minimize both solubility issues and potential cellular toxicity.

Issue 2: The prepared this compound solution appears cloudy or contains visible particles.

  • Cause: Incomplete dissolution of the this compound powder or precipitation after initial dissolution.

  • Solution:

    • Sonication: Use a bath sonicator to aid in the dissolution of this compound in the chosen solvent.[1][3]

    • Gentle Warming: If precipitation or phase separation occurs, gentle heating can help dissolve the compound.[1] However, avoid excessive heat which could degrade the compound.

    • Fresh Solvents: Use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of this compound.[2]

Issue 3: Inconsistent results are observed across experiments.

  • Cause: This could be due to variability in the final concentration of soluble this compound, potentially caused by precipitation.

  • Solution:

    • Prepare fresh working solutions: It is recommended to prepare working solutions of this compound immediately before use to minimize the risk of precipitation over time.[2]

    • Aliquot stock solutions: To avoid repeated freeze-thaw cycles which can affect compound stability and solubility, aliquot the stock solution into smaller volumes for single-use.[1][2]

    • Visual Inspection: Always visually inspect your solutions for any signs of precipitation before adding them to your experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound, with a solubility of up to 100 mg/mL.[1][2][3] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can negatively impact solubility.[1][2]

Q2: How should I store this compound?

A2:

  • Powder: Store the solid form of this compound at -20°C for up to 3 years.[1][2]

  • In Solvent: Store stock solutions in DMSO at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

Q3: What are the known targets of this compound?

A3: this compound is a potent and selective inhibitor of mutant forms of isocitrate dehydrogenase 1 (IDH1), specifically the R132C, R132H, and R132G variants.[1][2][4] It is moderately selective for mutant IDH1 over wild-type IDH1 and IDH2.[5][6]

Q4: Can this compound be used for in vivo studies?

A4: Yes, this compound has been successfully used in in vivo studies.[1][7] Specific formulations using co-solvents are required to maintain its solubility for administration. A common formulation for intraperitoneal (IP) administration is a mixture of propylene (B89431) glycol, DMSO, PEG400, and water.[1]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent/FormulationConcentrationObservationsReference(s)
DMSO100 mg/mL (179.02 mM)Sonication may be needed. Use fresh, anhydrous DMSO.[1][2][3]
Ethanol20 mg/mL-[5]
DMF20 mg/mL-[5]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL-[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.48 mM)Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (4.48 mM)Suspended solution; requires sonication.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.48 mM)Clear solution.[1]
WaterInsoluble-[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mM concentration (e.g., for 10 mg of this compound with a molecular weight of 558.6 g/mol , add 179.02 µL of DMSO).

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.

  • Aliquot the stock solution into single-use vials and store at -80°C.

Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays

  • Thaw a single-use aliquot of the 100 mM this compound stock solution.

  • Perform serial dilutions of the stock solution in fresh, anhydrous DMSO to create intermediate stock concentrations.

  • Further dilute the intermediate stocks into your cell culture medium to achieve the final desired concentrations for your experiment.

  • Ensure the final concentration of DMSO in the cell culture medium is below 1% to avoid solvent-induced artifacts.

  • Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Visualizations

Signaling_Pathway cluster_0 Normal Cell Metabolism cluster_1 Cancer Cell Metabolism with Mutant IDH1 cluster_2 Action of this compound Isocitrate Isocitrate Alpha-ketoglutarate Alpha-ketoglutarate Isocitrate->Alpha-ketoglutarate Wild-Type IDH1 2-Hydroxyglutarate (2-HG)\n(Oncometabolite) 2-Hydroxyglutarate (2-HG) (Oncometabolite) Alpha-ketoglutarate->2-Hydroxyglutarate (2-HG)\n(Oncometabolite) Mutant IDH1 Epigenetic Dysregulation\nBlock in Cell Differentiation Epigenetic Dysregulation Block in Cell Differentiation 2-Hydroxyglutarate (2-HG)\n(Oncometabolite)->Epigenetic Dysregulation\nBlock in Cell Differentiation This compound This compound Mutant IDH1 Mutant IDH1 This compound->Mutant IDH1 inhibits

Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Experimental Application This compound Powder This compound Powder Dissolve in Anhydrous DMSO Dissolve in Anhydrous DMSO This compound Powder->Dissolve in Anhydrous DMSO 100 mM Aliquot & Store at -80°C Aliquot & Store at -80°C Dissolve in Anhydrous DMSO->Aliquot & Store at -80°C Sonicate if needed Thaw Single-Use Aliquot Thaw Single-Use Aliquot Aliquot & Store at -80°C->Thaw Single-Use Aliquot Serial Dilution in DMSO Serial Dilution in DMSO Thaw Single-Use Aliquot->Serial Dilution in DMSO Intermediate Stocks Dilute in Aqueous Medium Dilute in Aqueous Medium Serial Dilution in DMSO->Dilute in Aqueous Medium Final Concentration Add to Assay Add to Assay Dilute in Aqueous Medium->Add to Assay Final DMSO < 1% Precipitation Check Precipitation Check Dilute in Aqueous Medium->Precipitation Check Data Collection Data Collection Add to Assay->Data Collection Precipitation Check->Add to Assay Clear Troubleshoot Troubleshoot Precipitation Check->Troubleshoot Precipitate

Caption: Experimental workflow for preparing and using this compound solutions.

References

Technical Support Center: GSK864 Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate variability in cell proliferation assays using the IDH1 mutant inhibitor, GSK864.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). It specifically targets IDH1 enzymes with mutations at the R132 residue, such as R132C, R132H, and R132G. These gain-of-function mutations enable the enzyme to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). High levels of 2-HG interfere with cellular metabolism and epigenetic regulation, leading to a block in cellular differentiation and promoting cell proliferation. This compound binds to an allosteric site at the dimer interface of the mutant IDH1 enzyme, locking it in an inactive conformation and thereby inhibiting the production of 2-HG.

Q2: What are the expected effects of this compound on cancer cells with IDH1 mutations?

A2: By inhibiting the production of 2-HG, this compound is expected to reverse the oncogenic effects of mutant IDH1. This includes:

  • Reduction of intracellular 2-HG levels.

  • Induction of cellular differentiation: Treatment with this compound can help overcome the differentiation block in cancer cells, such as in acute myeloid leukemia (AML).

  • Inhibition of cell proliferation: By restoring normal cellular processes, this compound can lead to a decrease in the rate of cell proliferation.

  • Alterations in gene expression: this compound can reverse the hypermethylation patterns of DNA and histones caused by high 2-HG levels.

Q3: In which cell lines can I expect to see an anti-proliferative effect with this compound?

A3: this compound is most effective in cell lines harboring an IDH1 mutation (e.g., R132C, R132H, R132G). The anti-proliferative effect may be less pronounced or absent in cells with wild-type IDH1 or IDH2 mutations. For example, a significant inhibitory effect on proliferation has been observed in the leukemic cell lines Jurkat and MV4-11.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound from various studies. Note that IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the assay type, cell line, and experimental conditions.

ParameterValueCell Line / EnzymeAssay TypeReference
IC50 8.8 nMIDH1 (R132C) mutant enzymeBiochemical Assay
15.2 nMIDH1 (R132H) mutant enzymeBiochemical Assay
16.6 nMIDH1 (R132G) mutant enzymeBiochemical Assay
EC50 320 nMHT1080 (IDH1 R132C)2-HG Production (LC-MS/MS)
Effective Conc. 2 µmol/mLJurkat & MV4-11MTT Proliferation Assay

Experimental Protocols

Protocol 1: MTT Assay for Cell Proliferation

This protocol is adapted from a study on leukemic cell lines.

Materials:

  • This compound

  • Cell line of interest (e.g., Jurkat, MV4-11)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader (540 nm absorbance)

Procedure:

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation with MTT: Incubate the plate for an additional 3 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the culture medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Incubate the plate at room temperature for 10 minutes to ensure complete dissolution. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with media and MTT but no cells). Express the results as a percentage of the vehicle-treated control.

Protocol 2: BrdU Assay for DNA Synthesis

This is a general protocol for a BrdU (5-bromo-2'-deoxyuridine) incorporation assay, which measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

  • Substrate for the conjugated enzyme (e.g., TMB for HRP)

  • Stop solution

  • Microplate reader (colorimetric or fluorescence)

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-2).

  • BrdU Labeling: Approximately 2-4 hours before the end of the 48-hour incubation period, add BrdU labeling solution to each well. Incubate for the recommended time to allow for BrdU incorporation into newly synthesized DNA.

  • Cell Fixation and DNA Denaturation: Remove the culture medium and fix the cells. Then, add a denaturing solution to expose the incorporated BrdU.

  • Antibody Incubation: Wash the wells and add the anti-BrdU antibody. Incubate to allow the antibody to bind to the incorporated BrdU.

  • Substrate Addition: Wash the wells to remove unbound antibody. Add the appropriate substrate and incubate until a color change or fluorescent signal develops.

  • Signal Measurement: Stop the reaction with a stop solution (if necessary) and measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Analyze the data similarly to the MTT assay, normalizing to the vehicle control.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Question: My results are inconsistent across replicate wells treated with the same concentration of this compound. What could be the cause?

  • Answer:

    • Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting to prevent cell settling.

    • Pipetting Errors: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent pipetting technique.

    • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can alter the concentration of this compound. To mitigate this, fill the perimeter wells with sterile PBS or media and do not use them for experimental data.

    • This compound Precipitation: At high concentrations, this compound might precipitate out of solution. Visually inspect your stock solutions and dilutions for any precipitates. If precipitation is observed, gentle warming or sonication may help, but it is best to prepare fresh dilutions.

Issue 2: No significant effect of this compound on cell proliferation.

  • Question: I don't observe a decrease in proliferation even at high concentrations of this compound. What should I check?

  • Answer:

    • Cell Line Genotype: Confirm that your cell line harbors an IDH1 mutation. This compound is highly selective for mutant IDH1 and will have minimal to no effect on cells with wild-type IDH1 or IDH2 mutations.

    • Drug Potency: Ensure the this compound you are using is of high quality and has been stored correctly to maintain its activity.

    • Incubation Time: The anti-proliferative effects of this compound are linked to its ability to induce differentiation, which can be a slow process. Consider extending the incubation time beyond 48 hours (e.g., 72 or 96 hours) to observe a more pronounced effect.

    • Assay Type: Some proliferation assays that measure metabolic activity (like MTT) might not fully capture the cytostatic effects of this compound if the cells remain metabolically active despite not

Technical Support Center: Troubleshooting High Background Fluorescence in Assays with GSK864

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing GSK864, a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fluorescence-based assays, with a specific focus on mitigating high background signals.

Frequently Asked Questions (FAQs)

Q1: We are observing high background fluorescence in our assay containing this compound. Is this compound itself fluorescent?

There is no direct evidence to suggest that this compound is inherently fluorescent under typical biological assay conditions. High background fluorescence is more commonly associated with the assay components, the biological system, or the assay format itself. It is crucial to systematically investigate other potential sources of background noise.

Many small molecules in screening libraries can be fluorescent, a phenomenon known as autofluorescence.[1][2] This can lead to false positives by interfering with the assay's detection method.[1]

Q2: What are the common causes of high background fluorescence in biochemical and cell-based assays?

High background fluorescence, or autofluorescence, can originate from various sources within your experimental setup.[1] Identifying the source is the first step in troubleshooting.

Common Sources of Autofluorescence:

Source CategorySpecific Examples
Endogenous Cellular Components NADH, riboflavin (B1680620) (Vitamin B2), collagen, elastin, lipofuscin, aromatic amino acids (tryptophan, tyrosine, phenylalanine).[3]
Assay Reagents & Media Fetal Bovine Serum (FBS), Phenol (B47542) Red, some antibiotics, and autofluorescent impurities in reagents.
Lab Consumables Plastic microplates and cell culture flasks can exhibit fluorescence.
Experimental Conditions Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde), excessive antibody concentrations, and insufficient washing steps.
Test Compound Properties The compound itself or impurities within the preparation might be fluorescent.
Q3: We are using an NADH/NADPH-based assay to measure IDH1 activity with this compound. Could this be the source of our high background?

Yes, this is a very likely source. Wild-type and mutant IDH1 catalyze reactions involving NADP+ and NADPH. The reduced forms, NADH and NADPH, are intrinsically fluorescent, while their oxidized counterparts (NAD+ and NADP+) are not.[4][5]

Key considerations for NADH/NADPH-based assays:

  • High Basal Levels: Cells have endogenous pools of NADH and NADPH, which will contribute to a baseline fluorescence signal.

  • Fluorescence Fluctuation: The fluorescence of NADH is sensitive to its environment. For instance, its fluorescence intensity increases when bound to proteins like lactate (B86563) dehydrogenase.[4] Changes in protein concentration or conformation can alter the background signal.

  • Excitation/Emission Overlap: The excitation and emission spectra of NADH (Ex: ~340 nm, Em: ~460 nm) can overlap with other fluorophores in your assay, leading to signal bleed-through.[5]

Troubleshooting Guides

Guide 1: General Troubleshooting Workflow for High Background Fluorescence

This workflow provides a systematic approach to identifying and mitigating the source of high background noise in your fluorescence assay.

G cluster_0 Initial Observation cluster_1 Isolate the Source cluster_2 Troubleshooting Paths cluster_3 Solutions A High Background Fluorescence Observed B Run Controls: - Buffer/Media Alone - Buffer/Media + this compound - Cells/Enzyme Alone - Unstained Cells A->B C Analyze Control Data B->C D Issue: Buffer/Media Autofluorescence C->D High signal in buffer/media controls E Issue: Compound (this compound) Autofluorescence C->E High signal only when This compound is present F Issue: Cellular/Enzyme Autofluorescence C->F High signal in cell/enzyme controls G Issue: Non-specific Binding C->G High signal in stained samples compared to unstained H Use phenol red-free media Reduce FBS concentration Use specialized low-fluorescence buffer D->H I Perform spectral scan of this compound Use TR-FRET or non-fluorescent readout E->I J Subtract background from unstained cells Use red-shifted fluorophores Optimize fixation/permeabilization F->J K Optimize antibody concentrations Increase wash steps Add blocking agents G->K

Caption: A logical workflow for troubleshooting high background fluorescence.

Guide 2: Optimizing NADH/NADPH-Based Assays

If you suspect the intrinsic fluorescence of NADH/NADPH is contributing to high background, consider the following optimization steps.

Experimental Protocol: Minimizing Background in NADH/NADPH Assays

  • Establish a Proper Blank: Your blank should contain all assay components except the enzyme (IDH1). This will account for the background fluorescence of the substrate, cofactors, and buffer.

  • Subtract Sample Background: For cell-based assays, prepare a parallel sample that does not contain the fluorescent probe but includes the cells and this compound. The reading from this well can be subtracted from your experimental wells.

  • Optimize Enzyme/Cell Concentration: Titrate the concentration of your IDH1 enzyme or the number of cells per well. Use the lowest concentration that still provides a robust signal window to minimize the contribution of endogenous NADH/NADPH.

  • Kinetic vs. Endpoint Reading: A kinetic reading, measuring the change in fluorescence over time, is often more reliable than a single endpoint reading. The initial rate of the reaction is less affected by high starting background fluorescence.

  • Consider a Coupled Enzyme Assay: A coupled-enzyme assay can convert the fluorescent NADH product to a non-fluorescent product, thereby measuring consumption rather than production and reducing background.

Guide 3: Troubleshooting TR-FRET Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are designed to reduce background fluorescence. However, compound interference can still occur.

Potential Issues and Solutions in TR-FRET Assays:

IssueDescriptionRecommended Solution
Compound Autofluorescence This compound or an impurity might fluoresce at the same wavelength as the donor or acceptor.Measure the fluorescence of the compound alone at the donor and acceptor emission wavelengths. Adjust the time delay between excitation and fluorescence recording to minimize interference from short-lived fluorescent species.[6]
Light Scattering Precipitated compound can scatter excitation light, leading to artificially high readings.Check the solubility of this compound in your assay buffer. Consider adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 to improve solubility.
Incorrect Instrument Settings Improperly set emission filters are a common reason for TR-FRET assay failure.[7]Ensure that the excitation and emission filters on your plate reader are correctly configured for your specific TR-FRET pair (e.g., Terbium/Green or Europium/Red). Consult your instrument's manual and the assay kit's protocol.

Signaling Pathway and Data

This compound Mechanism of Action

This compound is an allosteric inhibitor that targets mutant forms of IDH1.[8] The mutation at the R132 residue of IDH1 results in a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). This compound binds to an allosteric site and locks the enzyme in an inactive conformation, thus inhibiting the production of 2-HG.

GSK864_Mechanism_of_Action cluster_0 Normal IDH1 Activity cluster_1 Mutant IDH1 Activity Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG IDH1_wt NADP NADP+ NADPH NADPH NADP->NADPH IDH1_wt Wild-Type IDH1 aKG_mut α-Ketoglutarate two_HG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->two_HG IDH1_mut NADPH_mut NADPH NADP_mut NADP+ NADPH_mut->NADP_mut IDH1_mut Mutant IDH1 (R132H/C/G) This compound This compound This compound->IDH1_mut Inhibits

Caption: Mechanism of action of this compound on mutant IDH1.

This compound Inhibitory Potency

The following table summarizes the reported IC50 values for this compound against various IDH1 mutants. This data is useful for determining the appropriate concentration range for your experiments.

IDH1 MutantIC50 (nM)
R132C8.8[9]
R132H15.2[9]
R132G16.6[9]
Wild-Type IDH1466.5[8]

References

why am I not seeing a response with GSK864 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK864, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). If you are not observing the expected response in your experiments, please review the following information.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing a reduction in 2-hydroxyglutarate (2-HG) levels after this compound treatment. What are the possible reasons?

A lack of response to this compound, most commonly measured by a reduction in the oncometabolite 2-HG, can stem from several factors related to the compound itself, the experimental model, or the assay methodology.

Troubleshooting Guide

Issue: The this compound compound may have degraded or been improperly prepared, leading to a lower effective concentration.

Recommendations:

  • Storage: this compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year, but repeated freeze-thaw cycles should be avoided.[1][2]

  • Solubility: this compound is soluble in DMSO at high concentrations (e.g., 100 mg/mL).[1] However, it is insoluble in water and ethanol.[1] Ensure that you are using a suitable solvent and that the compound is fully dissolved. For in vivo preparations, specific formulations with solvents like PEG300, Tween-80, and saline or corn oil are necessary.[1][2]

  • Fresh Preparation: It is recommended to use freshly prepared solutions for experiments. If using stored stock solutions, ensure they have been stored correctly and for not longer than the recommended period.

Issue: The cell line or model system may not be appropriate for observing a response to this compound.

Recommendations:

  • IDH1 Mutation Status: Confirm that your cell model harbors a susceptible IDH1 mutation (e.g., R132C, R132H, or R132G).[1][2][3] this compound is highly selective for these mutant forms of IDH1 and has significantly lower activity against wild-type IDH1.[3]

  • Genotype Verification: It is crucial to verify the IDH1 mutation status of your cell lines, as misidentification or genetic drift in culture can occur.

  • Cell Culture Conditions: Some studies have reported difficulties in propagating primary glioma cells with IDH1 mutations under standard cell culture conditions.[4] This could potentially lead to the selection of clones that have lost the mutation or have adapted in other ways, making them unresponsive to this compound.

  • Resistance Mechanisms: Resistance to IDH inhibitors can arise from various factors, including the presence of co-occurring mutations in genes such as NRAS or activation of signaling pathways like MAPK.[5]

Issue: The method used to detect a response may not be sensitive enough, or the chosen endpoint may not be appropriate for your experimental timeframe.

Recommendations:

  • 2-HG Measurement: The gold standard for assessing the activity of IDH1 inhibitors is the direct measurement of 2-HG levels, typically by mass spectrometry (MS).[6] Enzymatic assays using D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) can also be used as a higher-throughput alternative.

  • Cellular Phenotypes: While a reduction in 2-HG is the primary biochemical endpoint, downstream effects like induction of cell differentiation or inhibition of proliferation may take longer to become apparent.[6][7] Consider extending the duration of your experiment if you are assessing these phenotypes.

  • Assay Validation: Ensure that your 2-HG detection assay is properly validated with appropriate controls to confirm its sensitivity and accuracy.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueCell Line/SystemReference
IC50 (R132C) 8.8 nMBiochemical Assay[1][2]
IC50 (R132H) 15.2 nMBiochemical Assay[1][2]
IC50 (R132G) 16.6 nMBiochemical Assay[1][2]
EC50 (2-HG reduction) 320 nMHT1080 (R132C)[2][6]

Experimental Protocols

General Protocol for In Vitro Treatment with this compound
  • Compound Preparation: Prepare a stock solution of this compound in fresh, anhydrous DMSO (e.g., 10-100 mM). Store at -80°C in small aliquots to avoid multiple freeze-thaw cycles.

  • Cell Seeding: Plate your IDH1-mutant cells at an appropriate density to ensure they are in the logarithmic growth phase during the treatment period.

  • Treatment: Dilute the this compound stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

  • Incubation: Treat the cells for the desired duration (e.g., 24-72 hours for 2-HG measurement, longer for phenotypic assays).

  • Endpoint Analysis: Harvest cells and/or culture medium for your chosen downstream analysis (e.g., 2-HG measurement by LC-MS, flow cytometry for differentiation markers, cell viability assays).

Visualizations

Signaling Pathway of Mutant IDH1 and Inhibition by this compound

Mutant_IDH1_Pathway Mutant IDH1 Signaling and this compound Inhibition cluster_0 Cellular Metabolism cluster_1 Enzymes cluster_2 Inhibitor Isocitrate Isocitrate Wild-Type IDH1 Wild-Type IDH1 Isocitrate->Wild-Type IDH1 Substrate alpha-Ketoglutarate alpha-Ketoglutarate Mutant IDH1 Mutant IDH1 alpha-Ketoglutarate->Mutant IDH1 Substrate 2-Hydroxyglutarate (2-HG) 2-Hydroxyglutarate (2-HG) Wild-Type IDH1->alpha-Ketoglutarate Product Mutant IDH1->2-Hydroxyglutarate (2-HG) Oncometabolite Product This compound This compound This compound->Mutant IDH1 Inhibition Troubleshooting_Workflow Troubleshooting Lack of this compound Response cluster_compound Compound-Related Checks cluster_model Experimental Model Checks cluster_assay Assay-Related Checks start No Response to this compound Observed check_storage Verify this compound Storage (-20°C powder, -80°C stock) start->check_storage check_mutation Confirm IDH1 Mutation Status (e.g., R132C/H/G) start->check_mutation check_endpoint Primary Endpoint: 2-HG Reduction start->check_endpoint check_solubility Confirm Complete Dissolution (use fresh DMSO) check_storage->check_solubility check_preparation Use Freshly Prepared Dilutions check_solubility->check_preparation check_cell_line Verify Cell Line Authenticity check_mutation->check_cell_line check_resistance Consider Potential Resistance (co-mutations) check_cell_line->check_resistance check_sensitivity Validate Assay Sensitivity (e.g., LC-MS) check_endpoint->check_sensitivity check_duration Optimize Treatment Duration check_sensitivity->check_duration

References

Technical Support Center: Addressing GSK864 Degradation in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential degradation of GSK864 during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). It specifically targets IDH1 isoforms with mutations at the R132 residue, such as R132C, R132H, and R132G. By binding to an allosteric site, this compound locks the enzyme in an inactive conformation, thereby inhibiting the production of the oncometabolite 2-hydroxyglutarate (2-HG). This reduction in 2-HG levels can help to restore normal cellular differentiation in cancer cells driven by IDH1 mutations.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term stability, this compound stock solutions, typically dissolved in DMSO, should be stored at -20°C for up to one year or at -80°C for up to two years. It is also reported to be stable for at least four years under unspecified storage conditions. To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: My this compound solution appears cloudy or has visible precipitate after thawing or dilution in media. What should I do?

A3: Precipitation is a common issue with hydrophobic compounds like this compound when diluted into aqueous solutions such as cell culture media. This can be caused by the compound's concentration exceeding its solubility limit in the final medium. Refer to the "Troubleshooting Guide: Compound Precipitation in Solution" section below for detailed steps to address this issue.

Q4: What are the potential degradation pathways for this compound in a long-term study?

A4: Based on the chemical structure of this compound, which contains amide linkages and a pyrazolopyridine core, the most likely degradation pathways under experimental conditions include:

  • Hydrolysis: The amide bonds in the this compound molecule can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the cleavage of the molecule.

  • Oxidation: The pyridine (B92270) and pyrazole (B372694) rings, as well as other electron-rich parts of the molecule, can be prone to oxidation. This can be accelerated by exposure to air, light, or the presence of certain metal ions.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the heterocyclic ring systems in this compound.

It is crucial to conduct forced degradation studies to identify the specific degradation products and pathways relevant to your experimental conditions.

Troubleshooting Guides

Issue 1: Compound Precipitation in Solution

Symptom: Visible precipitate or cloudiness in the this compound working solution upon preparation or during the experiment.

Potential Cause Recommended Solution
Concentration exceeds solubility Decrease the final working concentration of this compound. Determine the maximum soluble concentration by performing a solubility test in your specific medium.
Rapid dilution shock Perform serial dilutions of the DMSO stock solution in pre-warmed (37°C) culture medium. Add the stock solution dropwise while gently vortexing the medium.
Low temperature of media Always use pre-warmed (37°C) cell culture media for preparing working solutions.
Interaction with media components If using serum-containing media, consider preparing a more concentrated intermediate dilution in a serum-free basal medium before the final dilution in complete media.
pH of the medium Ensure the pH of your culture medium is within the optimal range for both your cells and compound stability.
Issue 2: Loss of this compound Activity Over Time in Long-Term In Vitro Studies

Symptom: Diminished or inconsistent biological effect of this compound in experiments lasting several days or weeks.

Potential Cause Recommended Solution
Degradation in culture medium Replenish the this compound-containing medium more frequently (e.g., every 24-48 hours) to maintain a consistent effective concentration.
Adsorption to plasticware Consider using low-adhesion plasticware for your experiments.
Photodegradation Protect your culture vessels from direct light exposure by keeping them in the dark as much as possible and using amber-colored plates or flasks.
Oxidative degradation Minimize the headspace in your culture vessels and ensure a controlled gas environment in the incubator.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of this compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in DMSO.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution to 100 µM in 0.1 N HCl. Incubate at 60°C for 24, 48, and 72 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Dilute the stock solution to 100 µM in 0.1 N NaOH. Incubate at 60°C for 24, 48, and 72 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Dilute the stock solution to 100 µM in 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light for 24, 48, and 72 hours.

  • Thermal Degradation: Store the solid this compound powder at 60°C for 7 days. Also, prepare a 100 µM solution in a relevant buffer (e.g., PBS pH 7.4) and incubate at 60°C for 7 days.

  • Photodegradation: Expose a 100 µM solution of this compound in a relevant buffer to a light source providing an overall illumination of not less than 1

Technical Support Center: GSK864 Experiments and the Influence of Cell Passage Number

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK864. A primary focus is to address the critical, yet often overlooked, variable of cell passage number and its impact on experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for this compound in our cancer cell line model. What could be the cause?

A1: Inconsistent IC50 values are a common issue in pharmacological assays and can stem from several factors. One of the most significant is the passage number of your cell line.[1][2] As cells are repeatedly subcultured, they can undergo genetic and phenotypic changes, a phenomenon known as genetic drift.[1] This can lead to alterations in drug sensitivity. Cells at high passage numbers may exhibit altered morphology, growth rates, and protein expression, all of which can affect their response to this compound.[2] We recommend establishing a working cell bank with a low passage number and consistently using cells within a defined passage range for all experiments to ensure reproducibility.[3][4]

Q2: How does cell passage number specifically affect a cell's response to a drug like this compound?

A2: High passage numbers can lead to cellular senescence, a state of irreversible growth arrest.[5][6][7] Senescent cells exhibit profound changes in their secretome and signaling pathways, which can alter the cellular environment and the response to therapeutic agents.[5][8][9] For a targeted inhibitor like this compound, which acts on mutant isocitrate dehydrogenase 1 (IDH1), changes in the expression or activity of IDH1 or downstream signaling pathways due to high passage number could directly impact the drug's efficacy.[10][11] For instance, long-term culturing can lead to the selection of faster-growing cell populations that may have different metabolic dependencies, potentially reducing their reliance on the pathway targeted by this compound.[12]

Q3: What is considered a "low" versus a "high" passage number?

A3: While there is no universal standard, a general guideline is to consider cells below passage 15-20 as "low passage" and those above passage 40-50 as "high passage".[1][13] However, the optimal passage range is highly dependent on the specific cell line.[1][3][13] Some sensitive cell lines may show significant changes at earlier passages. It is crucial to characterize your specific cell line and establish an acceptable passage window for your experiments. We recommend regularly performing cell line authentication to ensure the integrity of your cultures.[1]

Troubleshooting Guide

Issue: Increased variability in this compound dose-response curves across experiments.

Potential Cause Recommended Action
High or inconsistent cell passage number Establish a master and working cell bank from a low-passage stock. Thaw a new vial from the working cell bank every 2-3 months or after a set number of passages (e.g., 10-15).[3][4] Document the passage number for every experiment.
Cellular Senescence Monitor cells for morphological signs of senescence (e.g., enlarged, flattened shape).[5] Consider performing a senescence-associated β-galactosidase (SA-β-Gal) assay on your cell stocks at different passage numbers.
Genetic Drift Perform regular cell line authentication (e.g., Short Tandem Repeat profiling) to ensure the identity and purity of your cell line.[1]
Inconsistent Culture Conditions Standardize all cell culture procedures, including media composition, seeding density, and incubation times.[14][][16]

Issue: Gradual decrease in this compound potency (increasing IC50) over time.

Potential Cause Hypothetical Data Showing the Effect
Selection of a resistant cell subpopulation at higher passages Table 1: Hypothetical IC50 Values of this compound in HT1080 Cells at Different Passage Numbers | Passage Number | this compound IC50 (nM) | | :--- | :--- | | 5 | 320 | | 15 | 355 | | 25 | 510 | | 40 | 890 |
Altered expression of the drug target (mutant IDH1) or related pathways Table 2: Hypothetical Relative Mutant IDH1 Protein Expression | Passage Number | Relative Mutant IDH1 Expression (Fold Change vs. P5) | | :--- | :--- | | 5 | 1.00 | | 15 | 0.92 | | 25 | 0.75 | | 40 | 0.51 |

Experimental Protocols

Protocol 1: Establishing a Working Cell Bank
  • Obtain a low-passage vial of the desired cell line from a reputable cell bank.

  • Thaw the cells according to the supplier's protocol.[17]

  • Expand the cell population over several passages, carefully documenting each passage. Do not exceed 5-7 passages from the initial thaw.

  • At approximately 80-90% confluency, harvest the cells.

  • Resuspend the cells in a cryopreservation medium (e.g., 90% FBS, 10% DMSO).

  • Aliquot the cell suspension into cryovials to create a master cell bank. Store these vials in liquid nitrogen.

  • Thaw one vial from the master bank to create a working cell bank, following the same expansion and cryopreservation procedure. Use vials from the working cell bank for routine experiments.

Protocol 2: Standardized Cell Seeding for this compound Assays
  • Thaw a vial of cells from your working cell bank (note the passage number).

  • Culture the cells for at least two passages after thawing to allow for recovery before initiating an experiment.

  • Harvest cells when they reach 70-80% confluency to ensure they are in the logarithmic growth phase.[]

  • Perform a cell count using a hemocytometer or automated cell counter to ensure accurate cell numbers.

  • Seed the cells at a predetermined, consistent density in your assay plates. This density should be optimized to ensure cells are still in logarithmic growth at the end of the assay period.

  • Allow cells to adhere overnight before adding this compound.

Visualizations

GSK864_Signaling_Pathway cluster_0 Mitochondria & Cytoplasm cluster_1 Downstream Effects Isocitrate Isocitrate Wild-Type_IDH1 Wild-Type IDH1 Isocitrate->Wild-Type_IDH1 NADP+ -> NADPH alpha-Ketoglutarate alpha-Ketoglutarate Mutant_IDH1 Mutant IDH1 (e.g., R132H, R132C) alpha-Ketoglutarate->Mutant_IDH1 NADPH -> NADP+ 2-Hydroxyglutarate (2-HG) 2-Hydroxyglutarate (2-HG) Histone_Demethylases Histone Demethylases 2-Hydroxyglutarate (2-HG)->Histone_Demethylases TET_Enzymes TET Enzymes (DNA Demethylation) 2-Hydroxyglutarate (2-HG)->TET_Enzymes Wild-Type_IDH1->alpha-Ketoglutarate Mutant_IDH1->2-Hydroxyglutarate (2-HG) This compound This compound This compound->Mutant_IDH1 Altered_Gene_Expression Altered Gene Expression Histone_Demethylases->Altered_Gene_Expression TET_Enzymes->Altered_Gene_Expression Block_in_Differentiation Block in Cellular Differentiation Altered_Gene_Expression->Block_in_Differentiation

Caption: this compound inhibits mutant IDH1, preventing the production of 2-HG.

Experimental_Workflow Start Start Thaw_Cells Thaw Low-Passage Cells (Note Passage #) Start->Thaw_Cells Culture_Cells Culture & Expand (2-3 Passages) Thaw_Cells->Culture_Cells Seed_Plates Seed Assay Plates (Consistent Density) Culture_Cells->Seed_Plates Treat_Cells Treat with this compound (Dose-Response) Seed_Plates->Treat_Cells Incubate Incubate (e.g., 72 hours) Treat_Cells->Incubate Assay_Readout Perform Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Assay_Readout Data_Analysis Analyze Data (Calculate IC50) Assay_Readout->Data_Analysis End End Data_Analysis->End

Caption: Standardized workflow for a this compound cell viability experiment.

Troubleshooting_Logic Inconsistent_Results Inconsistent this compound Results? Check_Passage Check Passage Number Log Inconsistent_Results->Check_Passage High_Passage Is Passage Number High or Variable? Check_Passage->High_Passage New_Vial Thaw New, Low-Passage Vial High_Passage->New_Vial Yes Standardize_Protocol Review & Standardize Protocols (Seeding, Media, etc.) High_Passage->Standardize_Protocol No Check_Other Investigate Other Variables (Reagents, Equipment) Standardize_Protocol->Check_Other

Caption: Troubleshooting logic for inconsistent this compound experimental data.

References

Validation & Comparative

A Head-to-Head Comparison of GSK864 and Ivosidenib (AG-120) in Targeting Mutant IDH1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity and performance of two prominent mutant isocitrate dehydrogenase 1 (IDH1) inhibitors: GSK864 and ivosidenib (B560149) (AG-120). This analysis is supported by experimental data from publicly available studies.

Mutations in the IDH1 enzyme, particularly at the R132 residue, are a key oncogenic driver in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which disrupts cellular metabolism and epigenetic regulation, contributing to tumorigenesis. Both this compound, a chemical probe, and ivosidenib, an FDA-approved therapeutic agent, are allosteric inhibitors that selectively target these mutant IDH1 enzymes to reduce 2-HG levels.

Executive Summary

Ivosidenib (AG-120) demonstrates higher potency and broader activity against a range of IDH1 R132 mutations compared to this compound. Furthermore, ivosidenib exhibits significantly greater selectivity for mutant IDH1 over the wild-type enzyme and shows no cross-reactivity with IDH2 at tested concentrations. While both are effective inhibitors, the superior selectivity profile of ivosidenib suggests a potentially wider therapeutic window and fewer off-target effects related to wild-type IDH1 and IDH2 inhibition.

Data Presentation: Potency and Selectivity

The following tables summarize the in vitro inhibitory activity of this compound and ivosidenib against various IDH1 mutants and their selectivity over wild-type IDH1 and IDH2.

Table 1: Biochemical Inhibitory Activity (IC50, nM)

TargetThis compoundIvosidenib (AG-120)
IDH1 Mutants
IDH1-R132H15.212
IDH1-R132C8.813
IDH1-R132G16.68
IDH1-R132LNot Reported13
IDH1-R132SNot Reported12
Wild-Type & Other Isoforms
Wild-Type IDH1>40-fold selectivity for R132H over WT>85-106-fold selectivity for R132H/C over WT
Wild-Type IDH2InactiveNo inhibition at micromolar concentrations
Mutant IDH2 (R172K)183Not Reported

Table 2: Cellular Activity - Inhibition of 2-HG Production (EC50/IC50, nM)

Cell Line (IDH1 Mutation)This compoundIvosidenib (AG-120)
HT1080 (R132C)3207.5
U87MG (Engineered R132H)Not Reported50-220

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the IDH1 signaling pathway and a typical experimental workflow for determining inhibitor selectivity.

IDH1_Signaling_Pathway cluster_0 Normal Cell Metabolism cluster_1 Cancer Cell Metabolism (with IDH1 mutation) cluster_2 Inhibitor Action Isocitrate Isocitrate Wild-Type IDH1 Wild-Type IDH1 Isocitrate->Wild-Type IDH1 NADP+ alpha-Ketoglutarate (a-KG) alpha-Ketoglutarate (a-KG) Normal Cellular Functions\n(e.g., Citric Acid Cycle, Epigenetic Regulation) Normal Cellular Functions (e.g., Citric Acid Cycle, Epigenetic Regulation) alpha-Ketoglutarate (a-KG)->Normal Cellular Functions\n(e.g., Citric Acid Cycle, Epigenetic Regulation) Wild-Type IDH1->alpha-Ketoglutarate (a-KG) NADPH Isocitrate_mut Isocitrate a-KG_mut alpha-Ketoglutarate (a-KG) Isocitrate_mut->a-KG_mut Reduced Activity Mutant IDH1 Mutant IDH1 a-KG_mut->Mutant IDH1 NADPH 2-Hydroxyglutarate (2-HG) 2-Hydroxyglutarate (2-HG) Mutant IDH1->2-Hydroxyglutarate (2-HG) NADP+ Oncogenesis\n(Epigenetic Dysregulation, Blocked Differentiation) Oncogenesis (Epigenetic Dysregulation, Blocked Differentiation) 2-Hydroxyglutarate (2-HG)->Oncogenesis\n(Epigenetic Dysregulation, Blocked Differentiation) GSK864_Ivosidenib This compound / Ivosidenib GSK864_Ivosidenib->Mutant IDH1 Allosteric Inhibition Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay Recombinant_Enzyme Purified Recombinant Mutant IDH1 Enzyme Incubation Pre-incubation of Enzyme and Inhibitor Recombinant_Enzyme->Incubation Inhibitor_Dilution Serial Dilution of This compound or Ivosidenib Inhibitor_Dilution->Incubation Reaction_Initiation Addition of Substrates (a-KG, NADPH) Incubation->Reaction_Initiation Detection Measure NADPH Depletion (Absorbance at 340 nm) Reaction_Initiation->Detection IC50_Calc IC50 Calculation Detection->IC50_Calc Cell_Culture Culture Cells Expressing Mutant IDH1 Inhibitor_Treatment Treat Cells with Inhibitor Dilutions Cell_Culture->Inhibitor_Treatment Incubation_24_48h Incubate for 24-48 hours Inhibitor_Treatment->Incubation_24_48h HG_Extraction Extract Metabolites (2-HG) from Cells/Media Incubation_24_48h->HG_Extraction LC_MS_Analysis Quantify 2-HG Levels by LC-MS/MS HG_Extraction->LC_MS_Analysis EC50_Calc EC50 Calculation LC_MS_Analysis->EC50_Calc

Validating GSK864 Target Engagement: A Comparative Guide to CETSA and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound reaches and binds to its intended intracellular target is a cornerstone of preclinical drug development. This guide provides a comparative analysis of the Cellular Thermal Shift Assay (CETSA) for validating the target engagement of GSK864, a potent allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). We will delve into the experimental protocols and present supporting data, comparing CETSA with alternative methods.

This compound is a selective inhibitor of mutant forms of IDH1, such as R132C, R132H, and R132G, with IC50 values in the nanomolar range. These mutations are driver oncogenes in several cancers, including acute myeloid leukemia (AML) and glioma. The mutant IDH1 enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). 2-HG accumulation disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis. This compound allosterically binds to the mutant IDH1 enzyme, locking it in an inactive conformation and thereby reducing the production of 2-HG.

The Principle of CETSA: A Direct Measure of Target Binding

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct assessment of a drug's binding to its target protein within the complex environment of a cell. The fundamental principle of CETSA lies in the ligand-induced thermal stabilization of the target protein. When a drug binds to its target, it generally increases the protein's resistance to heat-induced denaturation. By subjecting cell lysates or intact cells to a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein, a melting curve can be generated. A shift in this curve to a higher temperature in the presence of the drug provides direct evidence of target engagement.

Comparative Analysis of Target Engagement Assays for this compound

While CETSA provides a direct measure of binding, other methods can also be employed to assess the target engagement of this compound, often by measuring the downstream consequences of target inhibition. Below is a comparison of CETSA with a common alternative, the 2-HG reduction assay.

Assay MethodPrincipleAdvantagesDisadvantagesTypical Readout
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of mutant IDH1 upon this compound binding.Direct, label-free evidence of target binding in a cellular context.Can be technically demanding; requires a specific antibody for the target protein.Western Blot or other protein detection methods.
2-Hydroxyglutarate (2-HG) Reduction Assay Quantifies the decrease in the oncometabolite 2-HG produced by mutant IDH1 following this compound treatment.Functional readout of target inhibition; can be highly sensitive.Indirect measure of target engagement; can be influenced by other cellular processes affecting 2-HG levels.LC-MS/MS analysis.

Quantitative Data for this compound Target Engagement

The following table summarizes key quantitative data for this compound from various assays.

Assay TypeCell LineMutant IDH1ParameterValueReference
Biochemical Assay -R132CIC508.8 nM
-R132HIC5015.2 nM
-R132GIC5016.6 nM
Cell-Based 2-HG Reduction Assay HT1080R132CEC50320 nM
Cellular Thermal Shift Assay (CETSA) U87 (engineered)R132HIsothermal Melting Temp59 °C

Experimental Protocols

CETSA Protocol for this compound Target Engagement in Mutant IDH1-Expressing Cells

This protocol is adapted from a study validating target engagement of various mutant IDH1 inhibitors using CETSA.

1. Cell Culture and Treatment:

  • Culture U87 glioblastoma cells engineered to express mutant IDH1 (e.g., R132H) to 70-80% confluency.

  • Harvest and resuspend the cells in fresh culture medium at a density of 1 x 10^7 cells/mL.

  • Prepare serial dilutions of this compound in DMSO (final DMSO concentration should be ≤ 0.5%).

  • Treat the cells with this compound or vehicle (DMSO) for 1 hour at 37°C.

2. Heat Challenge:

  • Aliquot 100 µL of the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 37°C to 73°C) for 3 minutes in a thermal cycler, followed by immediate cooling to 4°C for 3 minutes. For an isothermal dose-response experiment, heat all samples at the predetermined optimal temperature of 59°C.

3. Cell Lysis and Protein Extraction:

  • Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 37°C water bath).

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

4. Western Blot Analysis:

  • Determine the protein concentration of the soluble fractions using a BCA assay.

  • Normalize the protein concentration of all samples.

  • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then incubate with a primary antibody specific for IDH1.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize them to the intensity at the lowest temperature or the vehicle control.

2-HG Reduction Assay Protocol

1. Cell Culture and Treatment:

  • Seed mutant IDH1-expressing cells (e.g., HT1080) in a 96-well plate.

  • Allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle (DMSO) for 48-72 hours.

2. Metabolite Extraction:

  • Collect the cell culture medium.

  • Lyse the cells and collect the intracellular metabolites.

3. LC-MS/MS Analysis:

  • Analyze the 2-HG levels in the collected samples using a validated LC-MS/MS method.

  • Normalize the 2-HG levels to the cell number or total protein concentration.

  • Calculate the EC50 value by plotting the 2-HG concentration against the this compound concentration.

Visualizing the Molecular Pathway and Experimental Workflow

To better understand the context of this compound's action and the CETSA procedure, the following diagrams have been generated using the Graphviz DOT language.

Assessing Off-Target Effects of GSK864 on Wild-Type IDH1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the off-target effects of GSK864, a potent mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, on the wild-type (WT) form of the IDH1 enzyme. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to critically evaluate the selectivity of this compound and its potential implications in preclinical and clinical research.

Introduction to this compound and Wild-Type IDH1

This compound is a chemical probe and allosteric inhibitor primarily targeting mutant forms of IDH1, specifically the R132C, R132H, and R132G variants, which are implicated in various cancers. It effectively reduces the production of the oncometabolite 2-hydroxyglutarate (2-HG) in cells harboring these mutations. Wild-type IDH1, on the other hand, is a crucial enzyme in the citric acid cycle, responsible for the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently producing NADPH. This function is vital for cellular metabolism, redox balance, and defense against oxidative stress. While highly potent against mutant IDH1, this compound has been reported to exhibit inhibitory activity against wild-type IDH1 at higher concentrations, making a thorough assessment of its off-target effects essential.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other relevant IDH1 inhibitors against both mutant and wild-type IDH1. This data is crucial for understanding the selectivity profile of each compound.

InhibitorTargetIC50 (nM)Fold Selectivity (WT/Mutant)Reference
This compound Wild-Type IDH1 466.5 -
Mutant IDH1 (R132H)15.2~31x
Mutant IDH1 (R132C)8.8~53x
Mutant IDH1 (R132G)16.6~2

GSK864 and Mutant IDH2: A Comparative Analysis of Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of GSK864, a known mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, with mutant isocitrate dehydrogenase 2 (IDH2). The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential for off-target effects and guiding further investigation.

Introduction to IDH Mutations and Targeted Inhibition

Isocitrate dehydrogenase (IDH) enzymes are crucial components of cellular metabolism. Mutations in IDH1 and IDH2 are frequently observed in various cancers, including acute myeloid leukemia (AML) and gliomas.[1][2] These mutations result in a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] High levels of 2-HG disrupt normal cellular processes, including epigenetic regulation, by competitively inhibiting α-ketoglutarate-dependent dioxygenases, ultimately promoting tumorigenesis.[2][3] This has led to the development of targeted inhibitors against these mutant enzymes.

This compound is a potent, allosteric inhibitor of mutant IDH1, specifically targeting R132C, R132H, and R132G variants.[5][6][7] While highly selective for mutant IDH1, understanding its potential interaction with the structurally similar mutant IDH2 is critical for a comprehensive assessment of its specificity and potential therapeutic applications.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various mutant IDH1 and IDH2 enzymes. For a comprehensive comparison, data for other well-characterized mutant IDH1 and IDH2 inhibitors are also included.

InhibitorPrimary TargetSpecific Mutant Target(s)IC50 (nM)Fold Selectivity (mutant IDH1 vs mutant IDH2)
This compound Mutant IDH1 IDH1 R132C 8.8 - 9 [5][6]~20.8x
IDH1 R132H 15 - 15.2 [5][6]~12.2x
IDH1 R132G 16.6 - 17 [5][6]~11.0x
Mutant IDH2 183 [1]
Enasidenib (AG-221)Mutant IDH2IDH2 R140Q12 - 100[4]N/A
IDH2 R172K31 - 400[4]N/A
Ivosidenib (AG-120)Mutant IDH1IDH1 R132H12N/A
IDH1 R132C31N/A
AGI-5198Mutant IDH1IDH1 R132H70[8]N/A
IDH1 R132C160[8]N/A
AGI-6780Mutant IDH2IDH2 R140Q23[1]N/A
Olutasidenib (FT-2102)Mutant IDH1IDH1 R132H21.2[8]N/A
IDH1 R132C114[8]N/A
Vorasidenib (AG-881)Pan-mutant IDHIDH1 R132C, G, H, L, S6 - 34[9]N/A
IDH2 R140Q118[9]N/A
IDH2 R172K32[9]N/A

N/A: Not Applicable or data not available for direct comparison.

The data clearly indicates that this compound is significantly more potent against mutant IDH1 variants than against mutant IDH2, with a selectivity of approximately 11- to 21-fold.

Experimental Protocols

The determination of inhibitor potency and selectivity against IDH enzymes typically involves biochemical and cellular assays.

Biochemical Assay for IDH Activity

This assay measures the enzymatic activity of purified mutant and wild-type IDH enzymes by monitoring the consumption of the cofactor NADPH.

Materials:

  • Purified recombinant human IDH1 and IDH2 (wild-type and mutant variants)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Assay Buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10% glycerol, 2 mM DTT)

  • Substrate solution: α-ketoglutarate (α-KG)

  • Cofactor solution: NADPH

  • Detection Reagent: Diaphorase and Resazurin

  • 96-well or 384-well black microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In the microplate, add the assay buffer.

  • Add a small volume of the diluted test compound to the wells.

  • Add the purified IDH enzyme to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the substrate (α-KG) and cofactor (NADPH) solution.

  • Incubate the reaction for a set time (e.g., 60 minutes) at 37°C.

  • Stop the reaction and add the diaphorase/resazurin detection reagent.

  • Incubate for a short period to allow for color development.

  • Measure the fluorescence (e.g., Ex 544 nm/Em 590 nm) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for 2-HG Production

This assay quantifies the intracellular levels of the oncometabolite 2-HG in cells expressing mutant IDH after treatment with an inhibitor.

Materials:

  • Cell lines engineered to express specific IDH1 or IDH2 mutations (e.g., HT1080, U87MG)

  • Cell culture medium and supplements

  • Test compounds (e.g., this compound)

  • Cell lysis buffer

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Seed the mutant IDH-expressing cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24-48 hours).

  • Harvest the cells and perform cell lysis.

  • Extract the intracellular metabolites.

  • Analyze the 2-HG levels in the cell lysates using a validated LC-MS/MS method.

  • Normalize the 2-HG levels to the cell number or protein concentration.

  • Calculate the percent reduction in 2-HG production and determine the EC50 value.

Visualizing the Impact of Mutant IDH

The following diagrams illustrate the canonical pathway of wild-type IDH and the neomorphic activity of mutant IDH, as well as a conceptual workflow for evaluating inhibitor cross-reactivity.

Mutant_IDH_Pathway cluster_wt Wild-Type IDH cluster_mut Mutant IDH cluster_downstream Downstream Effects Isocitrate_wt Isocitrate aKG_wt α-Ketoglutarate Isocitrate_wt->aKG_wt IDH (WT) NADP+ to NADPH aKG_mut α-Ketoglutarate Two_HG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->Two_HG IDH (Mutant) NADPH to NADP+ Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) Two_HG->Epigenetic_Dysregulation Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis Cross_Reactivity_Workflow cluster_assays In Vitro Assays cluster_targets Enzyme Targets cluster_readouts Data Analysis Inhibitor Test Inhibitor (e.g., this compound) Biochemical_Assay Biochemical Assay (Purified Enzymes) Inhibitor->Biochemical_Assay Cellular_Assay Cellular Assay (Mutant Cell Lines) Inhibitor->Cellular_Assay Mutant_IDH1 Mutant IDH1 Biochemical_Assay->Mutant_IDH1 Mutant_IDH2 Mutant IDH2 Biochemical_Assay->Mutant_IDH2 WT_IDH1 Wild-Type IDH1 Biochemical_Assay->WT_IDH1 WT_IDH2 Wild-Type IDH2 Biochemical_Assay->WT_IDH2 Cellular_Assay->Mutant_IDH1 Cell Lines Cellular_Assay->Mutant_IDH2 Cell Lines IC50_EC50 Determine IC50/EC50 Values Mutant_IDH1->IC50_EC50 Mutant_IDH2->IC50_EC50 WT_IDH1->IC50_EC50 WT_IDH2->IC50_EC50 Selectivity Calculate Fold Selectivity IC50_EC50->Selectivity

References

Navigating the Landscape of Mutant IDH1 Inhibitors: A Comparative Analysis of In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of targeting isocitrate dehydrogenase 1 (IDH1) mutations in oncology, the reproducibility of in vivo efficacy is a cornerstone of preclinical validation. This guide provides a comparative analysis of GSK864 and other notable mutant IDH1 inhibitors, focusing on their in vivo performance as documented in publicly available studies. We present a synthesis of experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows to offer a comprehensive resource for informed decision-making.

Comparative In Vivo Efficacy of Mutant IDH1 Inhibitors

The following table summarizes the in vivo efficacy of this compound and alternative mutant IDH1 inhibitors across various cancer models. While direct "reproducibility" studies are not commonly published, the consistency of findings across different research groups and models can serve as a strong indicator of a compound's reliability.

CompoundCancer ModelAnimal ModelDosing RegimenKey Efficacy ReadoutsReference
This compound Acute Myeloid Leukemia (AML)NSG mice xenografted with primary human IDH1-mutant AML cellsNot specifiedReduced leukemic blast counts.[1]
Acute Myeloid Leukemia (AML)CD-1 mice213 mg/kg, intraperitoneal (IP) administrationMaintained significant blood concentrations for up to 24 hours.[1]
AGI-5198 GliomaMice with established R132H-IDH1 glioma xenografts450 mg/kg, per os (daily)50-60% tumor growth inhibition; reduced Ki-67 staining.[2]
GliomaMouse glioma modelNot specifiedDecreased D-2HG levels, induced radiosensitivity, and decreased proliferation of mIDH1 glioma neurospheres in vitro.[3]
BAY1436032 Acute Myeloid Leukemia (AML)Patient-derived xenograft (PDX) IDH1 mutant AML mouse modelsOral administrationLeukemic blast clearance, myeloid differentiation, depletion of leukemic stem cells, and prolonged survival.[4]
Olutasidenib (FT-2102) Acute Myeloid Leukemia (AML)Not specified in provided abstracts150 mg, orally twice daily (in clinical trials)In relapsed/refractory AML, achieved a complete remission (CR) + CR with partial hematological recovery (CRh) rate of 35% with a median duration of 25.9 months.[5]
Ivosidenib (AG-120) CholangiocarcinomaPhase 3 clinical trial (ClarIDHy)500 mg, once dailySignificantly prolonged progression-free survival and had a favorable effect on overall survival.[6][7][8]
Acute Myeloid Leukemia (AML)Phase 1 clinical trial500 mg dailyIn relapsed/refractory AML, overall response rate of 41.6% and a complete remission rate of 21.6%.[9][10]
Enasidenib (B560146) (AG-221) (IDH2 Inhibitor) Acute Myeloid Leukemia (AML)Xenograft modelsNot specifiedDose-dependent survival advantage; dramatically reduced intracellular 2-HG concentrations.[11][12]
Acute Myeloid Leukemia (AML)Phase 1/2 clinical trial100 mg dailyIn relapsed/refractory AML, overall response rate of 40.3% and a complete remission rate of 19.3%.[13][14]

Detailed Experimental Protocols

The following are generalized experimental protocols for in vivo efficacy studies of mutant IDH1 inhibitors, synthesized from the methodologies described in the cited literature.

Acute Myeloid Leukemia (AML) Xenograft Model
  • Cell Culture and Animal Models: Primary human AML cells with IDH1 mutations are cultured and expanded. Sublethally irradiated immunodeficient mice (e.g., NSG) are used to prevent graft rejection.

  • Xenotransplantation: Cultured AML cells are transplanted into the mice, typically via tail vein injection or intrafemoral injection.

  • Compound Administration: Once engraftment is confirmed (e.g., through peripheral blood analysis for human CD45+ cells), treatment with the IDH1 inhibitor (e.g., this compound) or vehicle control is initiated. Administration is commonly performed via intraperitoneal injection or oral gavage at a predetermined dose and schedule.

  • Monitoring and Efficacy Assessment:

    • Leukemic Burden: Peripheral blood is regularly sampled to monitor the percentage of human leukemic cells (hCD45+).

    • 2-HG Levels: Intracellular 2-hydroxyglutarate (2-HG) levels in bone marrow, spleen, and peripheral blood are measured using techniques like mass spectrometry to assess target engagement.

    • Myeloid Differentiation: The differentiation status of leukemic cells is evaluated by flow cytometry using markers such as CD11b, CD14, and CD15.

    • Survival: Overall survival of the treated versus control groups is monitored as a primary endpoint.

  • Endpoint Analysis: At the end of the study, tissues such as bone marrow and spleen are harvested for histological analysis and further molecular characterization, including DNA methylation studies.

Glioma Orthotopic Xenograft Model
  • Cell Line and Animal Models: Human glioma cell lines expressing a specific IDH1 mutation (e.g., R132H) are cultured. Immunocompromised mice (e.g., nude mice) are used for tumor implantation.

  • Orthotopic Implantation: A stereotactic surgical procedure is used to inject the glioma cells directly into the brain of the mice.

  • Tumor Growth Monitoring: Tumor growth is monitored non-invasively using imaging techniques such as bioluminescence imaging (if cells are engineered to express luciferase) or magnetic resonance imaging (MRI).

  • Compound Administration: Once tumors are established and reach a certain size, mice are randomized into treatment and control groups. The investigational compound (e.g., AGI-5198) or vehicle is administered, typically orally, at a specified dose and frequency.

  • Efficacy Evaluation:

    • Tumor Volume: Tumor size is measured regularly using the chosen imaging modality. Tumor growth inhibition is a key efficacy parameter.

    • Biomarker Analysis: At the end of the study, tumors are excised. Immunohistochemistry is performed to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

    • Metabolite Levels: Tumor tissue is analyzed for 2-HG levels to confirm target engagement.

    • Histone and DNA Methylation: Epigenetic modifications, such as changes in histone methylation (e.g., H3K9me3), are assessed to understand the downstream effects of IDH1 inhibition.

Visualizing the Science

Signaling Pathway of Mutant IDH1 and its Inhibition

Mutant_IDH1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocitrate Isocitrate mut_IDH1 Mutant IDH1 (e.g., R132H) Isocitrate->mut_IDH1 alpha_KG α-Ketoglutarate alpha_KG->mut_IDH1 NADPH NADPH NADPH->mut_IDH1 NADP NADP+ mut_IDH1->alpha_KG Reduced Conversion mut_IDH1->NADP two_HG 2-Hydroxyglutarate (2-HG) mut_IDH1->two_HG TET2 TET2 Enzymes two_HG->TET2 Inhibits Histone_Demethylases Histone Demethylases two_HG->Histone_Demethylases Inhibits This compound This compound & Alternatives This compound->mut_IDH1 Inhibits Hypermethylation DNA & Histone Hypermethylation Diff_Block Block in Cellular Differentiation Hypermethylation->Diff_Block Oncogenesis Oncogenesis Diff_Block->Oncogenesis

Caption: Mutant IDH1 signaling and inhibition.

General Workflow for In Vivo Efficacy Studies

InVivo_Workflow cluster_setup Study Setup cluster_execution Execution cluster_analysis Data Analysis A Select Animal Model (e.g., NSG mice) C Tumor Cell Implantation (Xenograft/Orthotopic) A->C B Prepare Tumor Cells (IDH1-mutant) B->C D Tumor Growth Monitoring C->D E Randomization & Treatment Initiation (Drug vs. Vehicle) D->E F In-life Monitoring (Health, Tumor Size, Biomarkers) E->F G Endpoint Data Collection (Tumor Weight, Survival) F->G Study Conclusion H Ex Vivo Analysis (Histology, Metabolomics, Genomics) G->H I Statistical Analysis H->I J Efficacy Conclusion I->J

Caption: A typical workflow for in vivo efficacy studies.

References

Safety Operating Guide

Proper Disposal of GSK864: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides essential procedural guidance for the proper disposal of GSK864, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).

This compound is an important tool in cancer research, particularly in the study of acute myeloid leukemia. Adherence to correct disposal protocols is crucial to ensure laboratory safety and environmental protection. While the Safety Data Sheet (SDS) for this compound from some suppliers indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is imperative to follow institutional and local regulations for chemical waste management.

Immediate Safety and Handling Protocols

Before disposal, it is essential to handle this compound with care. Standard laboratory practices should always be observed. This includes wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat. Ensure adequate ventilation to avoid inhalation of any dust or aerosols. In case of contact, wash the affected area thoroughly with water.

Step-by-Step Disposal Procedures

The disposal of this compound should be approached systematically to minimize risks and ensure compliance.

  • Waste Identification and Segregation:

    • Treat all waste containing this compound, including pure compound, solutions, and contaminated labware, as chemical waste.

    • Segregate this compound waste from other waste streams, such as biological or radioactive waste.

  • Containerization:

    • Use a dedicated, clearly labeled, and leak-proof container for this compound waste.

    • The container must be compatible with the chemical nature of the waste. For solutions, ensure the container can handle the solvent used (e.g., DMSO).

    • Label the container with "Hazardous Waste" (or as required by your institution), the full chemical name "(S)-1-(4-fluorobenzyl)-N3-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,7-dicarboxamide", and the approximate quantity. Do not use abbreviations.

  • Disposal of Unused Compound:

    • For the pure, unused this compound powder, the primary disposal method is through a licensed chemical waste disposal service.

    • Do not dispose of solid this compound in the regular trash or down the drain.

  • Disposal of Solutions:

    • Aqueous solutions of this compound should not be disposed of down the sanitary sewer unless explicitly permitted by local regulations and your institution's environmental health and safety (EHS) office.

    • Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a designated solvent waste container.

  • Disposal of Contaminated Labware:

    • Disposable labware (e.g., pipette tips, tubes) contaminated with this compound should be placed in the designated chemical waste container.

    • Contaminated glassware should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After thorough cleaning, the glassware can typically be washed and reused or disposed of as non-hazardous waste.

  • Arranging for Pickup:

    • Store the sealed waste container in a designated, secure area away from general laboratory traffic.

    • Contact your institution's EHS department to arrange for the collection and disposal of the chemical waste.

Quantitative Data for this compound

For ease of reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 558.6 g/mol Cayman Chemical
IC50 (IDH1 R132C) 8.8 nMSelleck Chemicals
IC50 (IDH1 R132H) 15.2 nMSelleck Chemicals
IC50 (IDH1 R132G) 16.6 nMSelleck Chemicals
Solubility in DMSO ≥ 100 mg/mLProbechem, Selleck Chemicals
Storage (Solid) -20°C for up to 4 yearsCayman Chemical, MedchemExpress
Storage (In Solvent) -80°C for up to 2 yearsMedchemExpress

Experimental Protocols

Detailed experimental protocols involving this compound, including its use in cell-based assays and in vivo studies, can be found in the supplementary information of the primary publication by Okoye-Okafor et al. in Nature Chemical Biology. These protocols provide valuable context for the handling and potential waste generation associated with the use of this compound.

This compound Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Personal protective equipment for handling GSK864

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of GSK864 based on general laboratory safety principles and information from chemical suppliers. A specific, comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Therefore, all personnel must consult with their institution's Environmental Health and Safety (EHS) department for a formal risk assessment and to ensure compliance with all local, state, and federal regulations before handling this compound.

This compound is a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). As with any potent, biologically active compound, proper handling and disposal are critical to ensure the safety of laboratory personnel and the environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound in both solid (powder) and solution forms.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solid this compound (e.g., weighing, aliquoting) Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.A fully buttoned lab coat.A certified respirator (e.g., N95) is recommended, especially when handling larger quantities or if there is a risk of aerosolization.
Handling this compound in Solution Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., nitrile).A fully buttoned lab coat.Work in a well-ventilated area or a chemical fume hood. A respirator may be necessary for procedures with a high risk of aerosol generation.
Animal Dosing (in vivo) Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., nitrile).A fully buttoned lab coat or disposable gown.Dependent on the route of administration and potential for aerosolization. Consult your institution's animal care and use committee and EHS.
Spill Cleanup Chemical splash goggles.Heavy-duty, chemical-resistant gloves.Chemical-resistant apron or coveralls over a lab coat.A respirator with appropriate cartridges should be used for spills of powder or volatile solutions.

Operational and Disposal Plans

Proper operational procedures and waste disposal are crucial for minimizing risk. The following tables provide step-by-step guidance for key activities involving this compound.

Operational Plan: Step-by-Step Guidance

Procedure Steps
Receiving and Storage 1. Upon receipt, visually inspect the container for any damage or leaks. 2. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. 3. For long-term storage of the solid compound, refer to the manufacturer's recommendations (e.g., -20°C or -80°C). 4. Clearly label the container with the chemical name, date received, and any hazard warnings.
Weighing Solid this compound 1. Perform this task in a designated area, such as a chemical fume hood or a balance enclosure, to minimize the risk of inhalation. 2. Wear all recommended PPE for handling solids. 3. Use dedicated spatulas and weigh boats. 4. Clean the balance and surrounding area thoroughly after use. Dispose of any contaminated materials as hazardous waste.
Preparing Solutions 1. Prepare solutions in a chemical fume hood. 2. Use the appropriate solvent as specified in the experimental protocol (e.g., DMSO). 3. Add the solvent to the weighed this compound slowly to avoid splashing. 4. Ensure the container is tightly sealed after the solution is prepared. 5. Label the solution container clearly with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Spill Response 1. For Solid Spills: Gently cover the spill with an absorbent material to avoid creating dust. Moisten the absorbent material slightly and then sweep it into a designated hazardous waste container. 2. For Solution Spills: Absorb the spill with a chemical spill kit or

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